DL-Lysine monohydrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370387 | |
| Record name | DL-Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885701-25-7 | |
| Record name | Lysine monohydrate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSINE MONOHYDRATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to DL-Lysine Monohydrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine monohydrate is the hydrated, racemic form of the essential amino acid lysine (B10760008).[1] As a racemic mixture, it consists of equal parts D- and L-lysine, with the L-enantiomer being the biologically active form essential for protein synthesis, collagen formation, and immune function in humans.[2] The compound presents as a white to slightly yellow crystalline powder and contains one molecule of water per molecule of lysine, which influences its stability and solubility.[2][3] Its high solubility in water makes it a versatile compound in various pharmaceutical, dietary supplement, and food applications.[2] This guide provides an in-depth overview of its core chemical properties, structure, and the experimental protocols used for their characterization.
Chemical and Physical Properties
The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory and development applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O (or C₆H₁₆N₂O₃) | [2][3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | White or almost white to slightly yellow crystalline powder | [3] |
| Melting Point | 110 °C | [3] |
| Solubility | Highly soluble in water.[2] Anhydrous DL-Lysine has a reported solubility of 100 mg/mL in water.[5] | [2][5] |
| Optical Rotation, [α] | ~ 0° (as a racemic mixture) | - |
| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 2.18 pKa₂ (α-amino): 8.95 pKa₃ (ε-amino): 10.53 | [6][7] |
| Isoelectric Point (pI) | 9.74 | [6][7] |
Chemical Structure
This compound is an alpha-amino acid with a side chain containing a primary amine, classifying it as a basic amino acid. The structure is a zwitterion at physiological pH, with a protonated alpha-amino group, a deprotonated carboxyl group, and a protonated epsilon-amino group. The "DL" designation indicates a racemic mixture of the Dextrorotatory (D) and Levorotatory (L) stereoisomers. The monohydrate form incorporates one molecule of water into its crystal structure.
2D Structure of Lysine (Zwitterionic Form)
Experimental Protocols
Detailed methodologies for determining the key chemical properties of this compound are provided below.
Determination of pKa Values by Acid-Base Titration
This protocol describes the determination of the three pKa values of lysine by titrating an acidic solution of the amino acid with a strong base.
Methodology:
-
Preparation of Lysine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Acidification: Add a strong acid (e.g., 0.1 M HCl) to the lysine solution until the pH is lowered to approximately 1.5. At this pH, all functional groups (carboxyl, α-amino, and ε-amino) are fully protonated.
-
Titration Setup: Place the beaker with the acidified lysine solution on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized strong base (e.g., 0.1 M NaOH).
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show three distinct buffer regions and two equivalence points.
-
The pKa value for each ionizable group corresponds to the pH at the midpoint of each respective buffer region (i.e., where the group is 50% titrated).
-
pKa₁ (α-carboxyl): The pH at the midpoint of the first buffer region.
-
pKa₂ (α-amino): The pH at the midpoint of the second buffer region.
-
pKa₃ (ε-amino): The pH at the midpoint of the third buffer region.
-
Determination of Aqueous Solubility
This protocol outlines a gravimetric method to determine the solubility of this compound in water at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a constant temperature water bath (e.g., 25 °C) and agitate it (e.g., using a magnetic stirrer or shaker) for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium.
-
Sample Withdrawal: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish). Record the exact volume transferred.
-
Drying: Place the container in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) until all the water has evaporated and a constant weight of the dried solute is achieved.
-
Calculation:
-
Weigh the container with the dried solute.
-
Subtract the initial weight of the empty container to find the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL using the formula: Solubility = (Mass of solute / Volume of supernatant) * 100
-
Measurement of Optical Rotation by Polarimetry
This protocol is used to confirm the racemic nature of the sample by measuring its optical rotation.
Methodology:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/10 mL) in deionized water. Ensure the solid is completely dissolved.
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample (the solvent, in this case, deionized water).
-
Sample Measurement:
-
Rinse the polarimeter sample tube with a small amount of the prepared lysine solution and then fill it, ensuring no air bubbles are trapped in the light path.
-
Place the filled sample tube in the polarimeter.
-
Measure the angle of optical rotation. For a racemic (DL) mixture, the observed rotation should be zero or very close to zero.
-
-
Data Interpretation: An observed rotation of 0° confirms that the sample contains equal amounts of the D and L enantiomers, which rotate plane-polarized light in equal but opposite directions, resulting in a net rotation of zero.
Signaling Pathways and Logical Relationships
The most critical logical relationship for an amino acid is the dependency of its ionic state on the pH of the surrounding environment. This relationship is governed by its pKa values.
References
- 1. This compound | 885701-25-7 [chemicalbook.com]
- 2. CAS 885701-25-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Cas No. 885701-25-7, this compound - Buy Cas No. 885701-25-7, this compound Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
DL-Lysine monohydrate CAS number and molecular weight
An In-depth Technical Guide to DL-Lysine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the hydrated, racemic form of the essential amino acid lysine (B10760008). As a fundamental building block for protein synthesis and a key player in various cellular processes, it is of significant interest in pharmaceutical and biotechnological research. This document provides a comprehensive technical overview of this compound, covering its core physicochemical properties, its role in cellular signaling pathways, and detailed experimental protocols relevant to its analysis and application. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.
Physicochemical Properties
This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are crucial for its application in experimental and formulation contexts. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885701-25-7 | [2][3] |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Anhydrous MW | 146.19 g/mol | [2][3] |
| Appearance | White to pale cream powder/crystals | [1][4] |
| Purity (Assay) | ≥98.0% to ≤102.0% | [4] |
| Water Content | 5.8% - 15.6% | [4] |
| Solubility | Soluble in water |
Biological Role and Signaling Pathways
Lysine is not merely a protein constituent; it is also a signaling molecule that modulates key metabolic and growth pathways. Its catabolism is also a critical process for cellular energy.
Lysine as a Signaling Molecule: The mTORC1 Pathway
Lysine is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[2] In response to sufficient amino acid levels, particularly lysine, mTORC1 is activated on the lysosomal surface through a complex signaling cascade involving Rag GTPases.[2] Activated mTORC1 then phosphorylates downstream targets to promote anabolic processes.
Caption: Lysine activates the mTORC1 signaling pathway to promote cell growth.
Lysine Catabolism
The breakdown of lysine is essential for maintaining homeostasis and providing energy. In mammals, the primary route for lysine catabolism is the saccharopine pathway, which converts lysine into intermediates for the TCA (Krebs) cycle.[5][6] In microorganisms and plants, the pipecolate pathway is more common.[5]
Caption: Overview of the primary lysine catabolism pathways.
Applications in Research and Drug Development
DL-Lysine and its derivatives are utilized across various scientific and industrial domains:
-
Pharmaceuticals: L-Lysine is an essential amino acid critical for protein synthesis, tissue repair, and the production of hormones and antibodies.[4] It is used in formulations to support a range of therapeutic applications.[4] DL-Lysine monohydrochloride has been utilized in research related to medications for herpes simplex virus infections.[7]
-
Nutritional Supplements: It is a common component in dietary supplements aimed at supporting muscle growth and recovery.[7]
-
Cell Culture: As an essential amino acid, L-lysine is a critical supplement in cell culture media to support the growth and proliferation of mammalian cells.[8]
-
Biochemical Research: DL-Lysine may be used to construct polylysine (B1216035) polymers, which are useful in producing polypeptide gels and films for research applications.
Experimental Protocols
Accurate quantification and synthesis are paramount when working with lysine. The following protocols outline standard methodologies for the analysis of lysine and its enzymatic synthesis from a racemic mixture.
Protocol: Quantification of Lysine by HPLC
This method is used for the analytical quantification of free lysine in a sample, such as the supernatant from a reaction mixture.[9][10]
1. Materials and Reagents:
- High-Performance Liquid Chromatography (HPLC) system with an Ion Exchange Column (IEC).[10]
- Post-column derivatization module with ninhydrin (B49086) or ortho-phthaldialdehyde (OPA).[10]
- Visible (VIS) or Fluorescence (FLD) detector.[10]
- Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[9]
- Internal Standard: Norleucine solution.[10]
- L-lysine hydrochloride standard.[9]
- Syringe filters (0.45 µm).[9]
2. Sample Preparation:
- Take a sample from the source (e.g., reaction mixture) and centrifuge to remove any cells or particulate matter.[9]
- Dilute the resulting supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.[9]
- Add a known concentration of norleucine as the internal standard.[10]
- Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[9]
3. HPLC Analysis:
- Equilibrate the IEC column with the mobile phase. Set the column temperature (e.g., 25°C).[9]
- Inject a known volume of the prepared sample (e.g., 20 µL).[9]
- Perform post-column derivatization with ninhydrin and detect absorbance at 440 nm and 570 nm, or with OPA and use fluorescence detection (Excitation: 330 nm, Emission: 460 nm).[10]
- Record the resulting chromatogram.[9]
4. Quantification:
- Prepare a standard curve by injecting known concentrations of the L-lysine hydrochloride standard.[9]
- Determine the concentration of lysine in the sample by comparing its peak area relative to the internal standard against the standard curve.[9]
Workflow: Enzymatic Synthesis of L-Lysine from DL-ACL
The following workflow illustrates the enzymatic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam (DL-ACL), a process that achieves high stereospecificity. This dynamic kinetic resolution process can theoretically achieve 100% conversion of the racemic substrate into the desired L-lysine enantiomer.[9]
Caption: General workflow for L-lysine synthesis from a DL-racemic mixture.
Conclusion
This compound, identified by CAS number 885701-25-7, is a compound of fundamental importance in life sciences and drug development. A thorough understanding of its physicochemical properties, its intricate roles in cellular signaling, and the robust analytical methods for its study are essential for researchers. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the study and application of this vital amino acid.
References
- 1. DL-Lysine monohydrochloride, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. L-lysine hydrochloride for Research [baseclick.eu]
- 9. benchchem.com [benchchem.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
A Comprehensive Technical Guide to the Racemic Mixture of D- and L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the racemic mixture of D- and L-lysine, covering its fundamental stereochemistry, the distinct biological roles of its constituent enantiomers, and the critical processes of resolution and racemization. Detailed experimental protocols for the synthesis, separation, and analysis of lysine (B10760008) enantiomers are presented, alongside a comprehensive summary of their physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development, offering both theoretical insights and practical methodologies for working with this essential amino acid.
Introduction to Lysine Chirality and Racemic Mixtures
Lysine, a foundational α-amino acid, is a chiral molecule due to the presence of an asymmetric α-carbon. This chirality gives rise to two non-superimposable mirror-image forms, or enantiomers: D-lysine and L-lysine.[1] A racemic mixture, or racemate, is an equimolar mixture of these two enantiomers.[2] While chemically similar in an achiral environment, D- and L-lysine exhibit significant differences in their biological activity and metabolic pathways. L-lysine is one of the nine essential amino acids for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[1] It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[3][4] In contrast, D-lysine is not incorporated into proteins and has more limited, though increasingly studied, biological roles.[3] The production of lysine through chemical synthesis typically results in a racemic mixture, necessitating a resolution step to isolate the biologically active L-enantiomer for applications in nutrition, pharmaceuticals, and biotechnology.[5]
Physicochemical Properties of Lysine Enantiomers and Racemate
The physical and chemical properties of D-lysine, L-lysine, and the racemic DL-lysine (B559551) are crucial for their handling, separation, and analysis. While many properties are identical for the enantiomers, their interaction with plane-polarized light is distinct.
| Property | D-Lysine | L-Lysine | DL-Lysine | Notes |
| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ | |
| Molecular Weight | 146.19 g/mol [6] | 146.19 g/mol [7] | 146.19 g/mol [8] | |
| Appearance | White to off-white crystalline powder[9] | White to off-white crystalline powder[7] | White to off-white crystalline powder | |
| Melting Point (°C) | 218 (decomposes)[9] | 224 (decomposes)[7] | 267 (decomposes, as HCl salt)[10] | Melting points can vary with decomposition. |
| Specific Rotation, [α] | -13.5° (at 25°C, 589.3 nm) | +13.5° (at 25°C, 589.3 nm)[11] | 0° | Measured in solution; the sign indicates the direction of rotation.[12] |
| pKa Values (at 25°C) | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53[13][14] | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53[14] | pK₁ (α-carboxyl): ~2.18, pK₂ (α-amino): ~8.95, pK₃ (ε-amino): ~10.53 | pKa values are for the ionizable groups. |
| Solubility in Water | Soluble[9] | Highly soluble[7] | Soluble | L-lysine hydrochloride solubility is high in water.[15][16] |
| Solubility in Ethanol (B145695) | Poorly soluble | Poorly soluble | L-lysine hydrochloride has low solubility in ethanol.[15][17] |
Experimental Protocols
Synthesis of Racemic DL-Lysine
The chemical synthesis of lysine from achiral starting materials inherently produces a racemic mixture. A common laboratory-scale synthesis involves the following conceptual steps, with specific reagents and conditions varying between published methods.
Protocol: Synthesis of DL-Lysine Hydrochloride [3]
-
Reaction Setup: In a closed container, dissolve L-lysine hydrochloride (used here as a starting material for racemization to DL-lysine) in deionized water. The ratio of L-lysine HCl to deionized water can be in the range of 0.2-0.3 g/mL.[3]
-
Racemization: Heat the solution under pressure. Typical conditions are 140-155°C and 0.36-0.54 MPa for 16-20 hours.[3] This process converts the L-enantiomer into a racemic mixture of D- and L-lysine.
-
Decolorization and Filtration: After the reaction, add activated carbon to the solution for decolorization. Filter the mixture to remove the activated carbon.
-
Crystallization: Concentrate the filtrate under reduced pressure until it becomes supersaturated. Cool the solution to room temperature (25-30°C) to allow for the crystallization of DL-lysine hydrochloride.
-
Drying: Dry the resulting crystals to obtain the final DL-lysine hydrochloride product.
Resolution of Racemic DL-Lysine
The separation of enantiomers from a racemic mixture is a critical step for obtaining pure L-lysine. This can be achieved through chemical or enzymatic methods.
3.2.1. Chemical Resolution using D-Camphoric Acid
This method relies on the formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.
Protocol: Resolution of DL-Lysine with D-Camphoric Acid [5]
-
Salt Formation: Dissolve DL-lysine in an aqueous medium. Add D-camphoric acid in a molar ratio of approximately 0.2 to 0.35 moles of D-camphoric acid per mole of DL-lysine. This will form di-L-lysine-D-camphorate and di-D-lysine-D-camphorate salts.
-
Precipitation: Precipitate the diastereomeric salts from the reaction medium by adding a lower monohydric alcohol, such as methanol. The di-L-lysine-D-camphorate is less soluble and will preferentially precipitate.
-
Isolation of L-Lysine Salt: Collect the precipitated di-L-lysine-D-camphorate crystals by filtration. The crystals can be further purified by recrystallization from a water-methanol mixture to achieve high optical purity.
-
Liberation of L-Lysine: Dissolve the purified di-L-lysine-D-camphorate salt in hot water and add a strong acid, such as concentrated hydrochloric acid. This will protonate the camphorate and liberate L-lysine hydrochloride.
-
Recovery of Resolving Agent: Cool the solution to crystallize the D-camphoric acid, which can be recovered by filtration for reuse. The remaining aqueous solution contains the desired L-lysine.
3.2.2. Enzymatic Resolution of DL-α-amino-ε-caprolactam
Enzymatic methods offer high stereoselectivity for producing optically pure amino acids. This protocol describes the synthesis of L-lysine from a racemic precursor, DL-α-amino-ε-caprolactam (DL-ACL), using a two-enzyme system.
Protocol: Enzymatic Synthesis of L-Lysine from DL-ACL [18][19]
-
Enzyme System: This process utilizes two enzymes: L-α-amino-ε-caprolactamase (ACL-hydrolase) and aminocaprolactam racemase (ACL-racemase). These can be used as whole cells or as immobilized enzymes.
-
Reaction Medium: Prepare a 10% (w/v) solution of DL-ACL in a 0.1 M potassium phosphate (B84403) buffer at pH 8.0.
-
Enzymatic Reaction: Add the enzyme preparation (e.g., a mixture of microbial cells expressing the two enzymes) to the DL-ACL solution in a bioreactor. Maintain the temperature at 40°C and the pH at 8.0 with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of L-lysine using a suitable method, such as HPLC.
-
Reaction Termination and Product Isolation: Once the reaction is complete (typically after several hours), terminate the reaction by methods such as heating or acidification. Separate the enzyme (cells or beads) from the reaction mixture by centrifugation or filtration. The resulting solution contains L-lysine, which can be further purified.
Racemization of D-Lysine
After the resolution of DL-lysine, the undesired D-enantiomer can be converted back into the racemic mixture for reuse in the resolution process, thereby improving the overall yield of L-lysine.
Protocol: Chemical Racemization of D-Lysine using Acetic Acid and Salicylaldehyde (B1680747) [2][20]
-
Reaction Setup: Dissolve the chiral lysine salt (e.g., D-lysine hydrochloride) in an aqueous acetic acid solution (e.g., 70-90% acetic acid). The concentration of the lysine salt can be in the range of 0.15-0.375 g/mL.
-
Catalyst Addition: Add a catalytic amount of salicylaldehyde (e.g., 15-45% of the mass of the lysine salt).
-
Heating: Heat the reaction mixture to 80-100°C for 1-3 hours to effect racemization.
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Product Isolation: Wash the remaining solid with ethanol to obtain the DL-lysine salt. The product can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
L-Lysine Metabolic Pathway
L-lysine is catabolized in mammals primarily through the saccharopine pathway in the liver.[21][22][23] This pathway ultimately leads to the production of acetyl-CoA, which can enter the citric acid cycle for energy production.
Caption: The Saccharopine Pathway for L-Lysine Catabolism.
Workflow for Enzymatic Kinetic Resolution of DL-Lysine
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. The following workflow illustrates the key steps in this process.
Caption: Workflow for Enzymatic Kinetic Resolution and Racemization.
Conclusion
The study of the racemic mixture of D- and L-lysine is of significant academic and industrial importance. The distinct biological roles of the enantiomers necessitate their efficient separation, for which a variety of chemical and enzymatic methods have been developed. Furthermore, the ability to racemize the undesired enantiomer allows for a more economical and sustainable production of optically pure L-lysine. This guide has provided a comprehensive overview of the key concepts, quantitative data, and detailed experimental protocols relevant to the racemic mixture of lysine, serving as a valuable resource for professionals in the chemical and life sciences. The continued development of more efficient and environmentally friendly resolution and racemization techniques will be crucial for advancing the applications of lysine in various fields.
References
- 1. Lysine - Wikipedia [en.wikipedia.org]
- 2. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]
- 3. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]
- 4. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine [jove.com]
- 5. US2859244A - Resolution of dl-lysine with d-camphoric acid - Google Patents [patents.google.com]
- 6. D-Lysine | C6H14N2O2 | CID 57449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. dl-Lysine [webbook.nist.gov]
- 9. D -Lysine = 98 HPLC 923-27-3 [sigmaaldrich.com]
- 10. US2586154A - Racemization of amino acid - Google Patents [patents.google.com]
- 11. Solved The specific rotation of L-lysine is +13.5 ºdm-1 cm3 | Chegg.com [chegg.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ch27 pKa and pI values [chem.ucalgary.ca]
- 15. researchgate.net [researchgate.net]
- 16. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciencemadness.org [sciencemadness.org]
- 21. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 23. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of an Essential Amino Acid: A Technical Guide to the Biological Significance of D-Lysine versus L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine (B10760008), an essential amino acid, is a fundamental constituent of proteins and a key player in a multitude of physiological processes. While L-lysine is the ubiquitous, biologically active enantiomer integrated into the core of mammalian metabolism and protein synthesis, its mirror image, D-lysine (B559543), presents a distinct and increasingly intriguing biological profile. This technical guide provides an in-depth exploration of the core biochemical and physiological differences between D- and L-lysine. We will dissect their disparate metabolic fates, functional roles, and burgeoning applications in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways. Understanding the stereospecific nuances of lysine is paramount for researchers in drug discovery, nutritional science, and molecular biology, as it opens new avenues for therapeutic intervention and biotechnological innovation.
Introduction: The Significance of Chirality
In the molecular world, chirality, or the "handedness" of a molecule, dictates its biological function. Amino acids, the building blocks of life, exist predominantly in the L-configuration in higher organisms. L-lysine, with its α-amino group on the left in a Fischer projection, is the sole enantiomer incorporated into proteins during ribosomal translation.[1] It is indispensable for a vast array of biological functions including protein structure and function, calcium homeostasis, and the synthesis of carnitine.[2] In stark contrast, D-lysine is not utilized in protein synthesis in mammals and is generally considered to have low direct biological activity in these organisms.[1] However, its presence in bacterial cell walls and its unique metabolic pathway offer intriguing possibilities for therapeutic applications. This guide will illuminate the critical distinctions between these two enantiomers, providing a comprehensive resource for the scientific community.
Comparative Biological and Chemical Properties
The fundamental difference in the spatial arrangement of the α-amino group between L- and D-lysine leads to profound differences in their biological recognition and activity.
| Property | L-Lysine | D-Lysine | References |
| Protein Synthesis | Directly incorporated into proteins in mammals. | Not incorporated into proteins in mammals. | [1] |
| Metabolism in Mammals | Primarily catabolized via the saccharopine and pipecolic acid pathways in the liver and brain. | Catabolized by D-amino acid oxidase (DAAO) to α-keto-ε-aminocaproate. | [1][3][4] |
| Biological Roles | Protein structure, enzyme catalysis, post-translational modifications, precursor for carnitine and collagen synthesis, mTORC1 signaling. | Limited direct role in mammals. Component of peptidoglycan in some bacteria. Substrate for D-amino acid oxidase. Potential role in antimicrobial peptides. | [2][5][6][7] |
| Toxicity | Generally low toxicity, though high doses can lead to gastrointestinal distress. NOAEL of 3357 mg/kg bw/day in a 90-day rat study. | Considered to have low acute toxicity. | [8] |
Metabolic Pathways: A Tale of Two Isomers
The metabolic fates of L- and D-lysine are distinctly different in mammals, a direct consequence of enzyme stereospecificity.
L-Lysine Metabolism
L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. Its catabolism primarily occurs in the liver and brain through two main pathways: the saccharopine pathway and the pipecolic acid pathway.[3][4] Both pathways converge to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
References
- 1. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Quantification of Lysine Acetylation Using Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A l-Lysine Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily: PRODUCTION, FUNCTIONAL CHARACTERIZATION, AND STRUCTURE MODELING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the d-lysine biosynthetic pathway in the hyperthermophile Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual Role of DL-Lysine Monohydrate in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of amino acid building blocks is paramount to the final structure and function of the target peptide. While the proteinogenic L-amino acids are the conventional choice for mimicking natural peptides, the incorporation of D-amino acids and racemic mixtures, such as DL-Lysine, offers a powerful strategy for developing novel therapeutics with enhanced stability and unique biological activities. This technical guide provides a comprehensive overview of the role of DL-Lysine monohydrate in peptide synthesis, from its fundamental principles to detailed experimental protocols.
Introduction: The Significance of Chirality in Peptide Science
Lysine (B10760008), an essential amino acid, possesses a chiral alpha-carbon, leading to the existence of two enantiomers: L-Lysine and D-Lysine.[1] L-Lysine is the naturally occurring isomer exclusively used in ribosomal protein synthesis.[1] DL-Lysine is a racemic mixture, containing equal amounts of both L- and D-lysine.[2] The incorporation of D-amino acids, such as D-lysine from a DL-lysine mixture, into a peptide chain can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[3] This enhanced stability is a critical attribute for the development of peptide-based drugs.
The use of this compound in peptide synthesis introduces a controlled method for generating peptide libraries containing D-lysine at specific positions. This approach results in the formation of diastereomeric peptides, which, while chemically identical in terms of atomic composition, possess different three-dimensional arrangements. These structural differences can lead to distinct biological activities, offering a valuable tool for structure-activity relationship (SAR) studies and the discovery of novel peptide-based therapeutics.
Core Concepts in DL-Lysine Incorporation
The successful incorporation of DL-Lysine into a growing peptide chain relies on the principles of solid-phase peptide synthesis (SPPS), utilizing either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[4][5] Due to the reactive ε-amino group on its side chain, lysine must be appropriately protected during synthesis to prevent unwanted side reactions and branching of the peptide chain.
Side Chain Protection: For both Boc and Fmoc strategies, the ε-amino group of DL-lysine is typically protected with a group that is stable to the conditions used for the removal of the α-amino protecting group. Common protecting group pairs include:
-
Boc-DL-Lys(Z)-OH: In Boc-SPPS, the α-amino group is protected by the acid-labile Boc group, while the ε-amino group is protected by the hydrogenolysis-labile benzyloxycarbonyl (Z) group.
-
Fmoc-DL-Lys(Boc)-OH: In Fmoc-SPPS, the α-amino group is protected by the base-labile Fmoc group, and the ε-amino group is protected by the acid-labile Boc group.[6]
The use of a racemic DL-lysine building block will result in a 1:1 mixture of two diastereomeric peptides at the completion of the synthesis, assuming equal reactivity of the L- and D-enantiomers.
Quantitative Data Summary
The efficiency of coupling and the final yield of the desired peptide are critical parameters in peptide synthesis. While specific data for the coupling efficiency of DL-lysine is not extensively reported and can be sequence-dependent, the following table provides a general overview of expected outcomes and key parameters.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency per Cycle | >99% | Monitored by tests like the Kaiser test. Incomplete coupling can lead to deletion sequences.[7] |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on peptide length and sequence. |
| Diastereomer Ratio | ~1:1 | Assumes no chiral preference during coupling. |
| Purity after Cleavage | 50-90% | Dependent on the success of the synthesis and the presence of side products. |
| Final Purity (after HPLC) | >95-99% | For each isolated diastereomer. |
Experimental Protocols
General Workflow for Peptide Synthesis with DL-Lysine
The following diagram illustrates the general workflow for incorporating a DL-lysine residue into a peptide sequence via SPPS, followed by the separation of the resulting diastereomers.
Caption: General workflow for solid-phase peptide synthesis incorporating DL-Lysine.
Detailed Protocol for Incorporation of Boc-DL-Lys(Z)-OH in Boc-SPPS
This protocol outlines the manual synthesis of a peptide containing a DL-lysine residue using the Boc strategy.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids
-
Boc-DL-Lys(Z)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain the DIEA solution and wash the resin with DMF (3x).
-
-
Amino Acid Coupling (for amino acids preceding DL-Lysine):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-4 for each subsequent amino acid.
-
-
Incorporation of Boc-DL-Lys(Z)-OH:
-
Follow the same procedure as in step 4, using Boc-DL-Lys(Z)-OH as the amino acid to be coupled.
-
-
Coupling of Subsequent Amino Acids:
-
Continue to couple the remaining amino acids in the sequence by repeating steps 2-4.
-
-
Final Boc Deprotection:
-
After the final coupling, perform the Boc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., 90% HF, 10% anisole) at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z group from lysine.
-
Evaporate the HF.
-
-
Peptide Precipitation and Washing:
-
Triturate the cleavage residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3x) and dry under vacuum.
-
Detailed Protocol for Incorporation of Fmoc-DL-Lys(Boc)-OH in Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a DL-lysine residue using the Fmoc strategy.
Materials:
-
Rink amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Fmoc-protected amino acids
-
Fmoc-DL-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
HBTU
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (for amino acids preceding DL-Lysine):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DMF (3x).
-
Repeat steps 2-3 for each subsequent amino acid.
-
-
Incorporation of Fmoc-DL-Lys(Boc)-OH:
-
Follow the same procedure as in step 3, using Fmoc-DL-Lys(Boc)-OH as the amino acid to be coupled.
-
-
Coupling of Subsequent Amino Acids:
-
Continue to couple the remaining amino acids in the sequence by repeating steps 2-3.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
Synthesis of Poly-DL-lysine
Poly-DL-lysine is a polymer of DL-lysine that can be used for various applications, including as a coating for cell culture surfaces.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dioxane)
-
Initiator (e.g., sodium methoxide)
-
Hydrobromic acid in acetic acid (for hydrobromide salt)
-
Diethyl ether
Procedure:
-
N-Carboxyanhydride (NCA) Formation: The first step is the conversion of DL-Lysine to its N-carboxyanhydride. This is a standard procedure in amino acid chemistry.
-
Polymerization:
-
Dissolve the DL-Lysine-NCA in an anhydrous solvent like dioxane in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of an initiator, such as sodium methoxide, to start the ring-opening polymerization.
-
Allow the reaction to proceed at room temperature for several hours to days, depending on the desired molecular weight.
-
-
Deprotection and Salt Formation:
-
If a protected lysine NCA was used, the protecting groups need to be removed. For example, if a Cbz group was used on the ε-amino group, it can be removed by treatment with hydrobromic acid in acetic acid. This will also form the poly-DL-lysine hydrobromide salt.[8]
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like diethyl ether.
-
Wash the polymer precipitate with the non-solvent and dry it under vacuum.
-
The polymer can be further purified by dialysis to remove low molecular weight impurities.
-
Separation and Characterization of Diastereomeric Peptides
The successful synthesis of peptides containing a DL-lysine residue will yield a mixture of two diastereomers. The separation and characterization of these isomers are crucial for subsequent biological evaluation.
HPLC Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for separating peptide diastereomers.[9] The subtle differences in the three-dimensional structure of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing mobile phase B concentration. The specific gradient will need to be optimized for each peptide pair.
-
Detection: UV absorbance at 214 nm or 280 nm.
Caption: Workflow for the separation of peptide diastereomers using RP-HPLC.
Characterization
Once separated, each diastereomer should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Both diastereomers will have the identical mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the peptide and may show subtle differences in the chemical shifts between the two diastereomers.
-
Chiral Amino Acid Analysis: To confirm the incorporation of both D- and L-lysine in the respective diastereomers after hydrolysis of the peptide.
Conclusion
This compound serves as a valuable and versatile building block in peptide synthesis, enabling the creation of peptides with enhanced stability and the exploration of stereochemistry's role in biological activity. The synthesis of peptides containing DL-lysine follows standard solid-phase methodologies, with the key considerations being the appropriate protection of the lysine side chain and the subsequent separation of the resulting diastereomers. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of DL-lysine in their peptide synthesis endeavors. Careful execution of the synthetic and purification steps will pave the way for the discovery of novel and potent peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. US20180029978A1 - Process for making lysine-glutamic acid dipeptide derivatives - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20110054146A1 - Preparation of Low Molecular Weight Polylysine and Polyornithine in High Yield - Google Patents [patents.google.com]
- 9. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DL-Lysine Monohydrate in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of DL-Lysine monohydrate in aqueous solutions. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed information on degradation pathways, quantitative stability data, and analytical methodologies.
Introduction
DL-Lysine, an essential amino acid, is widely used in pharmaceutical formulations, nutritional supplements, and cell culture media. Understanding its stability in solution is critical for ensuring product quality, efficacy, and shelf-life. The primary stability concern for lysine (B10760008) in aqueous environments is its susceptibility to degradation, influenced by factors such as pH, temperature, and the presence of other components in the formulation. This guide will delve into the chemical degradation pathways of lysine in solution, present relevant stability data, and provide detailed experimental protocols for stability assessment.
Chemical Degradation Pathway of Lysine in Solution
The principal non-enzymatic degradation pathway for lysine in aqueous solution involves an intramolecular cyclization to form lysine lactam. This conversion from the alpha-amino acid to the corresponding lactam is a key reaction to monitor in stability studies. The degradation process is primarily influenced by temperature and pH.
A study on the thermal degradation kinetics of lysine hydrochloride solutions confirmed that the formation of lysine lactam is the main degradation route. The degradation of lysine and the generation of lysine lactam were found to follow zero-order reaction kinetics.[1] The rate of this degradation increases with both increasing temperature and decreasing pH.[1]
Below is a diagram illustrating the chemical conversion of lysine to lysine lactam.
References
DL-Lysine Monohydrate for Basic Cell Culture Media Preparation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DL-Lysine monohydrate as a substitute for L-Lysine in the preparation of basic cell culture media. It is intended for researchers, scientists, and drug development professionals involved in cell line maintenance, process development, and biopharmaceutical manufacturing. This document delves into the biochemical rationale, provides quantitative comparisons, and offers detailed protocols for the practical application of this compound in cell culture for common cell lines such as CHO, HEK293, and Vero cells.
Introduction: The Role of Lysine (B10760008) in Cell Culture
Lysine is an essential amino acid for mammalian cells, playing a critical role in protein synthesis, post-translational modifications, and various cellular metabolic processes. In cell culture, lysine is a fundamental component of basal media, and its availability directly impacts cell growth, viability, and the production of recombinant proteins and viral vectors. L-Lysine is the biologically active enantiomer exclusively incorporated into proteins during translation. DL-Lysine is a racemic mixture containing equal parts L-Lysine and D-Lysine. While chemically similar, their biological activities in mammalian cells are distinct.
Biochemical and Physiological Distinctions
The primary difference between L-Lysine and D-Lysine lies in their stereochemistry, which dictates their recognition by cellular machinery.
-
L-Lysine: This is the natural and biologically active form. It is actively transported into the cell and incorporated into polypeptide chains by ribosomes during protein synthesis. L-Lysine also acts as a signaling molecule, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
-
D-Lysine: This enantiomer is not utilized for protein synthesis in higher organisms, including mammalian cells.[1] While it can be metabolized through different pathways, it does not contribute to the synthesis of proteins.[1] Therefore, when using a racemic mixture of DL-Lysine, only the L-Lysine component is bioavailable for protein production.[1]
This fundamental difference necessitates a key consideration when substituting L-Lysine with DL-Lysine in cell culture media: the concentration of DL-Lysine must be doubled to provide an equivalent amount of the bioavailable L-enantiomer.
Quantitative Data Summary
While direct, peer-reviewed comparative studies quantifying the impact of DL-Lysine versus L-Lysine on cell growth and productivity for specific biopharmaceutical cell lines are not widely available, the biochemical principle of 50% bioavailability of the L-isomer from a DL-racemic mixture provides a strong basis for expected outcomes. The following tables summarize the chemical properties and provide an illustrative comparison based on this principle.
Table 1: Chemical Properties of L-Lysine Monohydrate and this compound
| Property | L-Lysine Monohydrate | This compound |
| Synonyms | L-2,6-Diaminohexanoic acid monohydrate | (±)-2,6-Diaminocaproic acid monohydrate |
| CAS Number | 39665-12-8 | 885701-25-7 |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·H₂O |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol |
| Appearance | White crystalline powder | White to pale cream crystalline powder |
| Solubility in Water | Soluble | Soluble |
Table 2: Illustrative Comparison of L-Lysine vs. DL-Lysine in Cell Culture
| Parameter | L-Lysine | This compound | Notes |
| Bioavailability for Protein Synthesis | High | 50% of total lysine content | Only the L-enantiomer is incorporated into proteins in mammalian cells.[1] |
| Oral LD50 (Rat) | >2,000 mg/kg (for L-Lysine derivatives) | 11,400 mg/kg (for DL-Lysine acetate) | Both forms exhibit low acute toxicity. |
| Concentration in Medium (for equivalent L-Lysine) | X mg/L | 2X mg/L | The concentration of this compound needs to be doubled to provide the same amount of L-Lysine. |
| Expected Impact on Cell Growth & Viability | Standard | Comparable to L-Lysine when concentration is doubled. | Assuming no toxicity from the D-isomer at typical media concentrations. |
| Expected Impact on Protein/Virus Titer | Standard | Comparable to L-Lysine when concentration is doubled. | Protein production is directly dependent on the availability of L-Lysine. |
Signaling Pathways and Metabolic Fates
Lysine metabolism is integral to cellular function. The diagrams below illustrate the key signaling pathway influenced by L-Lysine and the distinct metabolic fates of L- and D-Lysine.
Experimental Protocols
Preparation of Basal Medium with this compound
This protocol describes the preparation of a basal medium, such as DMEM/F-12, using this compound as a substitute for L-Lysine hydrochloride.
Materials:
-
DMEM/F-12 powder (without L-Lysine)
-
This compound
-
Sodium Bicarbonate
-
Water for Injection (WFI) or cell culture grade water
-
0.22 µm sterile filter unit
-
Sterile storage bottles
Procedure:
-
Determine L-Lysine Concentration: Refer to the formulation of your chosen basal medium to find the standard concentration of L-Lysine hydrochloride. For example, standard DMEM/F-12 contains 91.25 mg/L of L-Lysine hydrochloride.[2][3]
-
Calculate this compound Requirement:
-
The molecular weight of L-Lysine hydrochloride is approximately 182.65 g/mol , and for L-Lysine monohydrate, it is 164.20 g/mol . First, calculate the molar equivalent of L-Lysine.
-
To substitute with this compound, double the molar amount to account for the D-isomer.
-
Example Calculation for DMEM/F-12:
-
L-Lysine HCl concentration = 91.25 mg/L
-
Molar concentration of L-Lysine = (91.25 mg/L) / (182.65 g/mol ) ≈ 0.5 mM
-
Required L-Lysine concentration from DL-Lysine = 0.5 mM
-
Required DL-Lysine concentration = 2 * 0.5 mM = 1.0 mM
-
Mass of this compound = 1.0 mmol/L * 164.20 g/mol = 164.2 mg/L
-
-
-
Medium Preparation:
-
Dissolve the DMEM/F-12 powder (lysine-free) in approximately 90% of the final volume of WFI.
-
Add the calculated amount of this compound and stir until completely dissolved.
-
Add other components as required by the specific medium formulation (e.g., sodium bicarbonate).
-
Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH.
-
Bring the medium to the final volume with WFI.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile bottle.
-
Store the prepared medium at 2-8°C, protected from light.
-
Adaptation of Cells to DL-Lysine Containing Medium
For established cell lines cultured in L-Lysine containing medium, a gradual adaptation to the DL-Lysine medium is recommended to avoid any potential stress.
Procedure:
-
Initial Culture: Start with a healthy, actively growing culture in the original L-Lysine medium.
-
Sequential Adaptation:
-
Passage 1: Subculture the cells in a 75:25 mixture of the original medium and the new DL-Lysine medium.
-
Passage 2: If cell viability and growth are maintained, subculture in a 50:50 mixture.
-
Passage 3: Proceed to a 25:75 mixture.
-
Passage 4: Subculture in 100% DL-Lysine medium.
-
-
Monitoring: At each passage, monitor cell viability, growth rate, and morphology. If a significant drop in viability or growth is observed, maintain the cells at the current medium ratio for an additional passage before proceeding.
Comparative Analysis of Cell Growth and Viability
This protocol outlines a method to compare the performance of cells grown in L-Lysine versus DL-Lysine containing media.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, Vero)
-
L-Lysine containing basal medium (Control)
-
DL-Lysine containing basal medium (Test)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density in both control and test media. Include wells with medium only as a blank.
-
Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At regular intervals (e.g., 24, 48, 72, 96 hours), perform the MTT assay on a set of wells for each condition.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Plot the absorbance values against time to generate growth curves for both media conditions.
Troubleshooting
When transitioning to or using this compound, some issues may arise.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced cell viability or growth | Incorrect calculation of DL-Lysine concentration leading to L-Lysine limitation. | Double-check calculations to ensure the molar equivalent of L-Lysine is correct. |
| Cell stress due to abrupt change in medium composition. | Implement a gradual adaptation protocol as described in section 5.2. | |
| Potential cytotoxicity from high concentrations of D-lysine, although unlikely at standard media concentrations. | Perform a dose-response experiment to determine the optimal DL-Lysine concentration for your specific cell line. | |
| Precipitation in medium | High concentration of DL-Lysine exceeding its solubility. | Ensure complete dissolution of the powder during media preparation. Prepare fresh medium if precipitation is observed in stored medium. |
| Interaction with other media components. | Prepare a small batch and observe for precipitation before scaling up. | |
| Alteration of medium pH | The addition of a significant amount of amino acid may slightly alter the pH. | Re-check and adjust the pH of the final medium after all components have been added. |
Conclusion
This compound can be a viable and cost-effective alternative to L-Lysine in the preparation of basic cell culture media, provided that the concentration is adjusted to account for the fact that only the L-enantiomer is biologically active for protein synthesis. By doubling the molar concentration of DL-Lysine, researchers can provide an equivalent amount of bioavailable L-Lysine to support robust cell growth and productivity. Careful preparation of the medium and a gradual adaptation of the cell line are recommended to ensure a smooth transition and consistent performance. Further empirical studies are encouraged to generate specific quantitative data for different cell lines and production systems.
References
A Technical Guide to DL-Lysine Monohydrate Versus Other Lysine Salts for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of DL-Lysine monohydrate and other commonly used lysine (B10760008) salts in a laboratory setting. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate form of lysine for their specific experimental needs, with a focus on chemical properties, biological activity, and practical application.
Introduction: The Significance of Lysine Form in Research
Lysine, an essential amino acid, is a fundamental component in a myriad of biological processes, making it a critical supplement in cell culture media, a building block in peptide synthesis, and a key molecule in nutritional and metabolic studies.[1] It is commercially available in various forms, including as a racemic mixture (DL-lysine) or as a purified enantiomer (L-lysine), and is often supplied as a salt to improve its physical and chemical properties.[2][3] The choice between this compound and other lysine salts, such as L-Lysine hydrochloride (HCl), L-Lysine acetate (B1210297), and L-Lysine sulfate (B86663), can have significant implications for experimental outcomes due to differences in biological activity, solubility, stability, and lysine content.[2][3]
This guide will delve into the core distinctions between these forms, providing quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways involving lysine.
Physicochemical Properties of Common Lysine Salts
The selection of a lysine salt for laboratory use is often dictated by its physicochemical properties. The counter-ion can influence the salt's molecular weight, the percentage of active L-lysine, solubility in various solvents, and stability. A summary of these properties for this compound, L-Lysine HCl, L-Lysine acetate, and L-Lysine sulfate is presented below.
| Property | This compound | L-Lysine Hydrochloride (HCl) | L-Lysine Acetate | L-Lysine Sulfate |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·HCl | C₆H₁₄N₂O₂·C₂H₄O₂ | (C₆H₁₄N₂O₂)₂·H₂SO₄ |
| Molecular Weight ( g/mol ) | 164.21 | 182.65[2] | 206.24[4] | 390.48 |
| L-Lysine Content (%) | ~44.5% | ~78.8%[2][5] | ~70.8% | ~74.8% |
| Solubility in Water | Soluble | Freely soluble (64.2 g/100g at 20°C)[6] | Very soluble (>100 g/100 mL at 20°C)[7][8] | Highly soluble[9] |
| Solubility in Ethanol | Insoluble | Very slightly soluble/Practically insoluble[10][11] | Practically insoluble[4][7] | Insoluble[9] |
| Appearance | White crystalline powder | White crystalline powder[10] | White crystals or crystalline powder[4] | Light brown granulate[12] |
| Stability | Stable under standard conditions | Stable, but can be hygroscopic[10] | Stable, with the acetate form enhancing stability compared to the free base[3] | Stable, with good processing properties[13] |
Biological Activity and Metabolic Fate
A crucial distinction between DL-Lysine and L-Lysine salts lies in their biological activity. Only the L-enantiomer of lysine is utilized in protein synthesis in higher organisms.[1] The D-enantiomer, present in a 1:1 ratio with the L-enantiomer in DL-Lysine, is not incorporated into proteins and is metabolized through a separate pathway.[1]
L-Lysine Metabolism
L-Lysine is primarily catabolized in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway.
-
Saccharopine Pathway: This is the predominant pathway in most mammalian tissues.[10] It involves the condensation of L-lysine with α-ketoglutarate to form saccharopine, which is then converted to α-aminoadipate semialdehyde and ultimately enters the tricarboxylic acid (TCA) cycle.[10][14]
-
Pipecolate Pathway: This pathway is more prominent in the brain.[2] L-lysine is converted to pipecolic acid, which is then metabolized to α-aminoadipate semialdehyde, converging with the saccharopine pathway.[15]
D-Lysine Metabolism
D-Lysine is not a substrate for the enzymes of the saccharopine pathway. Instead, it is primarily metabolized by D-amino acid oxidase to α-keto-ε-aminocaproate.[1] This intermediate can then cyclize and be reduced to L-pipecolate, which can subsequently enter the L-lysine catabolic pathway.[1]
Due to the metabolic inertness of D-lysine in protein synthesis, the effective bioavailability of lysine from this compound for this purpose is approximately 50% of the total lysine content.[1] This is a critical consideration for applications where precise L-lysine supplementation is required, such as in cell culture media formulation and nutritional studies.
Role in Cellular Signaling
L-lysine not only serves as a building block for proteins but also acts as a signaling molecule, notably in the activation of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway.[13][16] mTORC1 is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, including L-lysine, mTORC1 is activated, leading to the promotion of protein synthesis and the inhibition of autophagy.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments to compare and evaluate different lysine salts in a laboratory setting.
Preparation of Stock Solutions for Cell Culture
Accurate preparation of stock solutions is crucial for reproducible experimental results.
Objective: To prepare sterile, concentrated stock solutions of different lysine salts for addition to cell culture media.
Materials:
-
This compound
-
L-Lysine hydrochloride
-
L-Lysine acetate
-
L-Lysine sulfate
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Calculate the amount of each lysine salt required to achieve a desired stock concentration (e.g., 100 mM). Account for the molecular weight and lysine content of each salt to ensure equivalent molar concentrations of lysine.
-
Weigh the calculated amount of each lysine salt using an analytical balance and transfer to separate sterile conical tubes.
-
Add a portion of the sterile solvent (e.g., deionized water) to each tube. Vortex or gently agitate to dissolve the salt completely.
-
Adjust the pH of each solution to the desired level (typically 7.2-7.4 for cell culture) using sterile 1 N NaOH or 1 N HCl. This step is important as different salts can alter the pH of the solution.
-
Bring the final volume of each solution to the desired level with the sterile solvent.
-
Sterilize the stock solutions by passing them through a 0.22 µm filter into sterile tubes.
-
Label each tube clearly with the name of the lysine salt, concentration, preparation date, and your initials.
-
Store the stock solutions at the recommended temperature (typically 4°C for short-term storage or -20°C for long-term storage).
Cell Proliferation Assay to Compare Lysine Salt Efficacy
This protocol can be used to assess the ability of different lysine salts to support cell growth and proliferation.
Objective: To compare the effect of this compound and various L-lysine salts on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (lysine-free or with a known low concentration of lysine)
-
Sterile stock solutions of different lysine salts (prepared as in Protocol 5.1)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or a luminescence-based ATP assay)
-
Multimode plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of each lysine salt stock solution in the lysine-free or low-lysine medium to achieve a range of final concentrations. Include a negative control (no added lysine) and a positive control (medium with a known optimal concentration of L-lysine).
-
Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of each lysine salt.
-
Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 24, 48, and 72 hours).
-
At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a multimode plate reader.
-
Calculate the cell proliferation for each condition relative to the negative control. Plot the results as a dose-response curve for each lysine salt.
Stability Assessment of Lysine Salts in Solution by HPLC
This protocol outlines a method to compare the stability of different lysine salts under various conditions.
Objective: To determine the degradation of different lysine salts in aqueous solution over time at different temperatures and pH values.
Materials:
-
Stock solutions of each lysine salt in a defined buffer (e.g., phosphate-buffered saline, PBS).
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Buffers with different pH values (e.g., pH 5, 7, 9).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization).
-
Lysine standard for calibration.
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA), if required for detection.
Procedure:
-
Prepare solutions of each lysine salt at a known concentration in the different buffers.
-
Divide each solution into aliquots for each temperature and time point.
-
Store the aliquots at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.
-
If necessary, derivatize the lysine in the samples and a set of lysine standards according to established protocols.
-
Analyze the samples by HPLC. The mobile phase and gradient will depend on the column and derivatization method used.
-
Quantify the concentration of lysine in each sample by comparing the peak area to the calibration curve generated from the standards.
-
Calculate the percentage of lysine remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining lysine against time for each salt under each condition to compare their stability.
Conclusion and Recommendations
The choice between this compound and other lysine salts for laboratory use is not trivial and should be made based on a clear understanding of the experimental objectives.
-
For applications requiring biologically active lysine for protein synthesis, such as cell culture and in vivo nutritional studies, L-lysine salts (HCl, acetate, or sulfate) are unequivocally the preferred choice. The use of this compound in such contexts will result in the delivery of only half the effective concentration of L-lysine, and the presence of D-lysine may introduce unintended metabolic effects.
-
L-Lysine HCl is a well-characterized, highly pure, and readily soluble form of L-lysine, making it a reliable standard for most laboratory applications.
-
L-Lysine acetate offers excellent solubility and may be preferred in formulations where chloride ions are undesirable.
-
L-Lysine sulfate is another highly soluble option, though commercial preparations may have lower purity than the HCl or acetate salts.
-
This compound may be a cost-effective option for applications where the chirality of lysine is not critical, such as in certain chemical synthesis reactions. However, for most biological research, its use is discouraged due to the confounding presence of the D-isomer.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to ensure the accuracy, reproducibility, and validity of their experimental results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 3. L-LYSINE ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. ajihealthandnutrition.com [ajihealthandnutrition.com]
- 5. korveda.com [korveda.com]
- 6. premix.md [premix.md]
- 7. benchchem.com [benchchem.com]
- 8. L-Lysine Acetate [evonik.com]
- 9. stargrace-magnesite.com [stargrace-magnesite.com]
- 10. L-Lysine HCl [chembk.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. L-LYSINE SULPHATE 70% - Denkavit [denkavit.com]
- 13. L-Lysine sulfate [nbgroup.cn]
- 14. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 15. robinsonbioproducts.com [robinsonbioproducts.com]
- 16. foxnutgroup.com [foxnutgroup.com]
- 17. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Utilizing DL-Lysine Monohydrate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical yet often challenging step in determining the three-dimensional structure of proteins, which is essential for structure-based drug design and understanding biological function. The success of crystallization experiments can be significantly influenced by the composition of the crystallization solution. Additives, in particular, can play a crucial role in promoting nucleation and crystal growth by favorably altering the physicochemical properties of the protein solution.
DL-Lysine monohydrate, a racemic mixture of the D- and L-enantiomers of the amino acid lysine (B10760008), can be a valuable tool in the crystallographer's toolkit. Amino acids, including lysine, have been shown to act as "crystallization enhancers" by reducing protein aggregation and expanding the range of conditions under which crystals can form[1][2]. Furthermore, the hygroscopic nature of lysine and its ability to form hydrogen bonds make it a potential cryoprotectant for protecting protein crystals during X-ray data collection at cryogenic temperatures[3][4][5].
These application notes provide detailed protocols for the preparation and use of this compound as both a crystallization additive and a cryoprotectant.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Protein Crystallization
| Application | Form of Lysine | Recommended Stock Solution Concentration | Typical Screening Concentration | pH Range |
| Crystallization Additive | This compound | 1.0 M | 10 mM - 200 mM | 4.0 - 9.0 |
| Cryoprotectant | This compound | 2.0 M | 10% - 30% (v/v) of stock in mother liquor | Should match crystallization condition |
Note: These are starting recommendations. Optimal concentrations are protein-dependent and require empirical determination.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or larger conical tubes
-
0.22 µm syringe filter
-
pH meter and calibration standards
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (e.g., 1 M)
Procedure:
-
Calculate the required mass: To prepare a 1.0 M stock solution of this compound (MW: 164.19 g/mol ), weigh out 16.42 g of the powder for a final volume of 100 mL.
-
Dissolution: Add the this compound powder to a beaker or flask containing approximately 80% of the final volume of ultrapure water.
-
Stir to dissolve: Use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but avoid boiling.
-
pH adjustment: Once fully dissolved, adjust the pH of the solution to the desired value (typically between 7.0 and 8.0 for a neutral stock solution) using HCl or NaOH. The pH should be adjusted according to the requirements of the planned crystallization experiments.
-
Final volume adjustment: Transfer the solution to a graduated cylinder and add ultrapure water to reach the final desired volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.
Protocol 2: Using this compound as a Crystallization Additive
Method A: Additive Screening (Co-crystallization)
This method is suitable for initial screening to identify beneficial effects of this compound.
Materials:
-
Protein stock solution (at a suitable concentration for crystallization, typically 5-15 mg/mL)
-
Crystallization screening kit(s)
-
1.0 M this compound stock solution (prepared as in Protocol 1)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Prepare the additive-containing crystallization screen: Add the 1.0 M this compound stock solution to the wells of your crystallization screen to achieve a final concentration in the range of 10 mM to 200 mM. For a 100 µL reservoir volume, adding 1-20 µL of the 1.0 M stock will give the desired concentration range.
-
Set up crystallization trials: Perform crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Drop composition: Mix your protein solution with the this compound-containing reservoir solution in various ratios (e.g., 1:1, 1:2, 2:1).
-
-
Incubate and monitor: Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time. Compare the results to control experiments set up without the this compound additive.
Method B: Seeding
If initial crystals are obtained, this compound can be included in the seeding protocol to potentially improve crystal quality.
Procedure:
-
Prepare a seed stock: Crush existing crystals in a solution that is close to a precipitating condition.
-
Prepare the seeding drop: Set up a new crystallization drop with your protein and a reservoir solution that is slightly less precipitating than the original condition. Add this compound to this drop to a final concentration of 10-100 mM.
-
Introduce seeds: Introduce a small amount of the seed stock into the new drop using a seeding tool.
-
Incubate and monitor: Observe the drop for the growth of new, potentially larger or better-diffracting crystals.
Protocol 3: Using this compound as a Cryoprotectant
Materials:
-
Protein crystals in their mother liquor
-
2.0 M this compound stock solution (prepared as in Protocol 1, pH should be compatible with the crystallization condition)
-
Cryo-loops
-
Liquid nitrogen
Procedure:
-
Prepare cryoprotectant solutions: Prepare a series of cryoprotectant solutions by mixing the 2.0 M this compound stock solution with the crystal mother liquor to final concentrations of 10%, 15%, 20%, 25%, and 30% (v/v).
-
Soak the crystal:
-
Carefully transfer a crystal from its growth drop into a drop of the lowest concentration cryoprotectant solution.
-
Allow the crystal to soak for a short period (e.g., 30 seconds to 2 minutes). The optimal soaking time is crystal-dependent and should be minimized to avoid crystal cracking or dissolution.
-
For sensitive crystals, a stepwise transfer through increasing concentrations of the cryoprotectant may be beneficial.
-
-
Vitrification test: After soaking, loop the crystal and plunge it into liquid nitrogen. A successfully vitrified solution will appear clear upon freezing. If ice formation is observed (cloudy or opaque appearance), a higher concentration of this compound or a longer soaking time may be required.
-
X-ray diffraction: Once optimal cryoprotection conditions are determined, crystals can be cryo-cooled and used for X-ray data collection.
Visualizations
Caption: Workflow for using DL-Lysine as an additive.
Caption: Workflow for using DL-Lysine as a cryoprotectant.
Concluding Remarks
The protocols outlined in these application notes provide a starting point for the systematic evaluation of this compound as a beneficial additive in protein crystallization and as a cryoprotectant. As with all aspects of protein crystallization, the optimal conditions will be protein-specific, and empirical screening and optimization are essential for success. The use of this compound represents a straightforward and cost-effective strategy to potentially overcome crystallization challenges and improve the quality of diffraction data.
References
- 1. Amino acids as cryoprotectants for liposomal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of using amino acids in the freeze-drying of siRNA lipoplexes on gene knockdown in cells after reverse transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of DL-Lysine Monohydrate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine monohydrate is a racemic mixture of the essential amino acid lysine (B10760008), widely used in the pharmaceutical and nutritional industries. Ensuring the purity and correct enantiomeric composition of this raw material is critical for product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound. This application note provides detailed protocols for two essential HPLC-based assays: a reversed-phase HPLC method for the quantification of DL-Lysine and the detection of related amino acid impurities, and a chiral HPLC method to determine the enantiomeric purity (D/L ratio).
The protocols described herein utilize pre-column derivatization to enhance the detection of lysine and its impurities, which lack a strong native chromophore. These methods are designed to be robust, specific, and accurate, providing reliable data for quality control and research purposes.
Experimental Protocols
Purity and Related Substances Assay (Achiral RP-HPLC)
This method is designed to quantify the total lysine content and separate it from potential process-related impurities and other amino acids.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound powder in 0.1 M Hydrochloric Acid (HCl) to obtain a stock solution of 1.0 mg/mL.
-
Prepare a working standard by diluting the stock solution to 100 µg/mL with 0.1 M HCl.
-
For the analysis of related substances, a more concentrated sample solution (e.g., 5 mg/mL) may be required to detect impurities at low levels.
-
-
Pre-column Derivatization (OPA/FMOC Method):
-
To 100 µL of the sample or standard solution, add 200 µL of borate (B1201080) buffer (pH 10.2).
-
Add 50 µL of o-Phthalaldehyde (OPA) reagent and vortex for 30 seconds. This derivatizes the primary amino groups.
-
Subsequently, add 50 µL of 9-fluorenylmethoxycarbonyl chloride (FMOC) reagent to derivatize any secondary amino acids (if present, though not expected as primary impurities of lysine) and allow to react for 2 minutes.
-
Quench the reaction by adding 50 µL of glycine (B1666218) solution.
-
The derivatized sample is now ready for injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient Program:
-
0-2 min: 2% B
-
2-18 min: 2% to 57% B (linear gradient)
-
18-20 min: 57% to 100% B (linear gradient)
-
20-25 min: 100% B (column wash)
-
25-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detector: Fluorescence Detector (FLD).
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm.
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm.
-
-
Injection Volume: 10 µL.
-
Enantiomeric Purity Assay (Chiral HPLC)
This method is crucial for confirming the racemic nature of DL-Lysine, ensuring a close to 50:50 ratio of the D- and L-enantiomers.
Methodology:
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of this compound in deionized water.
-
-
HPLC Conditions (Direct Chiral Separation):
-
Column: Chiral stationary phase column designed for amino acid enantiomer separation (e.g., a Pirkle-type column like Sumichiral OA-2500S or a crown-ether based column).
-
Mobile Phase: 1 mM Copper (II) Sulfate solution in a water/isopropanol mixture (e.g., 95:5, v/v). The exact composition may need to be optimized based on the specific chiral column used.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV-Vis Detector at 254 nm.
-
Injection Volume: 20 µL.
Note: Alternatively, pre-column derivatization with a chiral derivatizing agent can be employed, followed by separation on a standard achiral C18 column. However, the direct method is often preferred for its simplicity.
-
Data Presentation
The quantitative data from the purity and enantiomeric analysis should be summarized for clear interpretation and comparison.
Table 1: Purity and Related Substances Analysis of this compound
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Area |
| L-Lysine (OPA) | 14.7 | 4,850,000 | 49.8 | 49.8 |
| D-Lysine (OPA) | 14.7 | 4,875,000 | 50.0 | 50.0 |
| Impurity A (e.g., Alanine) | 8.1 | 12,500 | 0.13 | 0.13 |
| Impurity B (e.g., Arginine) | 9.7 | 7,500 | 0.08 | 0.08 |
| Total | 9,745,000 | 100.01 | 100.01 |
Note: In the achiral method, D- and L-Lysine co-elute.
Table 2: Enantiomeric Purity Analysis of this compound
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| D-Lysine | 9.2 | 2,150,000 | 49.8 |
| L-Lysine | 10.5 | 2,165,000 | 50.2 |
| Total | 4,315,000 | 100.0 |
Visualizations
The following diagrams illustrate the logical workflows for the described HPLC analyses.
Caption: Workflow for Achiral Purity Analysis of this compound.
Caption: Workflow for Chiral Purity Analysis of this compound.
Application Notes and Protocols for Poly-lysine Coating of Slides Using DL-Lysine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In cellular and tissue analysis, robust and reliable adhesion of biological samples to microscope slides is paramount for accurate and reproducible results.[1][2] Sample loss during staining and washing steps can significantly compromise data integrity.[3] Poly-lysine coated slides have become an indispensable tool in research and diagnostics to enhance the adhesion of cells and tissues to glass surfaces.[1] This is achieved through the electrostatic interaction between the positively charged poly-lysine polymer and the negatively charged components of cell membranes and tissues.[4][5]
This document provides detailed application notes and protocols for the preparation and use of poly-lysine coated slides. It is important to note that while the topic specifies DL-Lysine monohydrate, standard laboratory practice involves the use of commercially available, pre-polymerized poly-L-lysine or poly-D-lysine for slide coating, rather than synthesizing the polymer from lysine (B10760008) monomers in-house. The polymerization of lysine is a complex process not typically performed in a standard biology or histology laboratory for this application. Therefore, the following protocols are based on the use of commercially available poly-lysine.
Choosing Between Poly-L-lysine and Poly-D-lysine
Both Poly-L-lysine (PLL) and Poly-D-lysine (PDL) are effective in promoting cell and tissue adhesion.[6] The key difference lies in their susceptibility to enzymatic degradation. Some cell types secrete proteases that can digest Poly-L-lysine, leading to a loss of adhesion over time.[6] Poly-D-lysine, the synthetic isomer, is resistant to this enzymatic degradation and is therefore recommended for long-term cell culture experiments.[6] For most routine histology and immunocytochemistry applications where samples are fixed shortly after application to the slide, Poly-L-lysine is a cost-effective and suitable option.
Data Presentation: Efficacy of Poly-lysine Coated Slides
The effectiveness of poly-lysine coating can vary depending on the tissue type, fixation method, and subsequent processing steps. While poly-lysine significantly improves adhesion for many sample types, it is not a universal solution, and adhesion challenges can still occur, particularly with certain tissues.
| Sample Type | Adhesion Challenge | Performance of Poly-lysine Coating | References |
| General Cell Cultures | Detachment during washing and staining steps. | Significantly enhances cell adhesion and retention. | [4][5] |
| Bronchoalveolar Lavage (BAL) Fluid | Cell loss during cytocentrifugation and staining. | Not found to be superior to conventional uncoated slides; slightly lower cell recovery was observed in one study. | |
| Fatty Tissues (e.g., Brain, Breast) | High lipid content can interfere with adhesion. | Prone to detachment, even with coating. | [7] |
| Calcified Tissues and Keratin-rich Samples (e.g., Bone, Nail) | Hard, uneven surfaces that do not lay flat on the slide. | High rates of detachment; approximately 50% of toenail samples may be lost during staining on standard glass slides. | [7] |
| Poorly Adherent Tissue Sections (General) | Tendency to lift or detach during heat-induced epitope retrieval (HIER) and immunohistochemistry (IHC). | Generally improves adhesion, but other adhesives like aminosilane (B1250345) and protected isocyanate (PI) have been reported to be superior in some studies. In one comparative study, PI-coated slides showed superior adhesion in 71 out of 107 tissue pairs compared to aminosilane-coated slides, which are often considered superior to poly-L-lysine. | [8][9] |
Signaling Pathways and Logical Relationships
The primary mechanism of action for poly-lysine coating is based on electrostatic interaction. This can be visualized as a simple logical relationship:
References
- 1. Under The Microscope: Adhesion Slides - Solmedia [solmedialtd.com]
- 2. Effects of poly(L-lysine), poly(acrylic acid) and poly(ethylene glycol) on the adhesion, proliferation and chondrogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and Benefits of Poly-L-Lysine-Coated Slides in Cell Biology [bluestarslides.com]
- 4. researchgate.net [researchgate.net]
- 5. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blossombio.com [blossombio.com]
- 7. No-Slide Slides | Labcompare.com [labcompare.com]
- 8. A novel microscope slide adhesive for poorly adherent tissue sections - Biospecimen Research Database [brd.nci.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Pattern of DL-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine is an essential amino acid with a primary alpha-amino group and a side-chain epsilon-amino group, making it one of the three basic amino acids. Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification and quantification in various matrices, from biological fluids to pharmaceutical formulations. This application note provides a detailed overview of the characteristic fragmentation pattern of DL-Lysine under Collision-Induced Dissociation (CID) in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). Furthermore, a comprehensive protocol for the analysis of underivatized DL-Lysine using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is presented.
Fragmentation Pattern of DL-Lysine
Upon electrospray ionization in positive mode, DL-Lysine is readily protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 147.1. Subsequent fragmentation of this precursor ion via CID results in a characteristic pattern of product ions. The primary fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) from the epsilon-amino group of the side chain, leading to the formation of a stable cyclic immonium ion. Another minor fragmentation pathway involves the loss of a water molecule (H₂O).
The key fragment ions observed in the positive ion CID mass spectrum of DL-Lysine are summarized in the table below.
Table 1: Characteristic Fragment Ions of Protonated DL-Lysine ([M+H]⁺ = 147.1) under CID
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 147.1 | 130.1 | NH₃ (17.0) | Cyclic immonium ion |
| 147.1 | 129.1 | H₂O (18.0) | Acylium ion |
| 147.1 | 84.1 | C₂H₅NO₂ (75.0) | Piperidinium ion |
| 147.1 | 70.1 | C₃H₇NO₂ (89.0) | Aziridinium ion derivative |
Protonated lysine (B10760008) primarily fragments through the elimination of the epsilon-amino group as ammonia, resulting in an ion at m/z 130.[1] A less significant fragmentation pathway involves the loss of H₂O, producing an ion at m/z 129.[1] The stable ion at m/z 84, corresponding to [C5H10N]+, is a common and abundant fragment in the spectra of lysine-containing compounds.[1]
The fragmentation pathway leading to the major product ions is visualized in the following diagram:
Caption: Fragmentation pathway of protonated DL-Lysine.
Experimental Protocol: LC-MS/MS Analysis of DL-Lysine
This protocol outlines a method for the quantitative analysis of free, underivatized DL-Lysine in a sample matrix using Liquid Chromatography-tandem Mass Spectrometry.
Materials and Reagents
-
DL-Lysine standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell culture supernatant), add 300 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
Liquid Chromatography Conditions
The separation of underivatized amino acids can be challenging on traditional reversed-phase columns due to their polar nature. Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative.
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 20 mM Ammonium formate (B1220265) in water, pH 3 adjusted with formic acid
-
Mobile Phase B: 90% Acetonitrile with 10% 20 mM Ammonium formate, pH 3
-
Gradient:
-
0-1 min: 95% B
-
1-6 min: 95% to 50% B
-
6-7 min: 50% B
-
7-7.1 min: 50% to 95% B
-
7.1-10 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions and Collision Energies
The following MRM transitions are recommended for the quantification and confirmation of DL-Lysine.
Table 2: MRM Parameters for DL-Lysine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| DL-Lysine (Quantifier) | 147.1 | 84.1 | 16 | 50 |
| DL-Lysine (Qualifier) | 147.1 | 130.1 | 14 | 50 |
The collision energy may require optimization depending on the specific mass spectrometer used.[2]
Experimental Workflow
The overall experimental workflow for the analysis of DL-Lysine is depicted below.
Caption: Experimental workflow for DL-Lysine analysis.
Data Presentation and Interpretation
The data acquired from the LC-MS/MS analysis will consist of chromatograms showing the intensity of the specified MRM transitions over time. The peak corresponding to the retention time of DL-Lysine should be integrated. A calibration curve should be generated using known concentrations of the DL-Lysine standard to quantify the amount of lysine in the unknown samples. The presence of the qualifier transition at the same retention time as the quantifier transition confirms the identity of the analyte.
Conclusion
This application note provides a concise yet detailed guide to the mass spectrometric fragmentation pattern of DL-Lysine and a robust protocol for its analysis using LC-MS/MS. The presented information is intended to assist researchers, scientists, and drug development professionals in the accurate and reliable identification and quantification of this essential amino acid in their studies. The provided fragmentation data and experimental parameters can serve as a starting point for method development and validation on various LC-MS/MS platforms.
References
Application of DL-Lysine in Studying Protein-Ligand Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing DL-Lysine and its derivatives in the study of protein-ligand interactions. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into experimental design, data acquisition, and analysis using key biophysical techniques.
Introduction
DL-Lysine, a racemic mixture of the essential amino acid lysine (B10760008), and its derivatives are pivotal tools in understanding the intricacies of protein-ligand interactions. The primary amine on the lysine side chain serves as a versatile chemical handle for modification, labeling, and conjugation, making it an invaluable component in various biochemical and pharmaceutical research applications. Its inherent positive charge at physiological pH also plays a crucial role in electrostatic interactions within protein binding pockets. These characteristics allow for the detailed characterization of binding affinities, kinetics, and thermodynamics, which are critical parameters in drug discovery and design. This document will delve into the practical applications of DL-Lysine in Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing lysine and its derivatives to characterize protein-ligand interactions. This data provides a reference for the range of binding affinities and thermodynamic parameters that can be expected when employing these techniques.
| Protein/Domain | Ligand (Lysine or Derivative) | Technique | Dissociation Constant (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Su(Var)205 Chromo domain | H3K9me3 peptide | ITC | 7.3 ± 0.4 µM | - | - | [1] |
| L3MBTL1 3xMBT domains | H4K20me1 peptide | FP | 6.2 ± 0.5 µM | - | - | [1] |
| ING1 PHD finger | H3K4me3 peptide | FP | 16.2 ± 4.4 µM | - | - | [1] |
| ICBP90 pseudo Tudor domain | H3K9me3 peptide | FP | 0.4 ± 0.1 µM | - | - | [1] |
| 53BP1 Tudor domain | H4K20me2 peptide | FP | 18.1 ± 2.8 µM | - | - | [1] |
| Methylated Ubiquitin | YUH1 | NMR | 5.6 ± 1.3 µM | - | - | [2] |
| Dihydrodipicolinate synthase (DHDPS) | L-Lysine (first binding event) | ITC | 2 µM | - | - | [3] |
| Dihydrodipicolinate synthase (DHDPS) | L-Lysine (second binding event) | ITC | 380 µM | - | - | [3] |
Experimental Protocols and Visualizations
This section provides detailed protocols for three key experimental techniques used to study protein-ligand interactions with DL-Lysine, accompanied by Graphviz diagrams illustrating the workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation
NMR spectroscopy is a powerful technique to study protein-ligand interactions at atomic resolution. Chemical shift perturbation (CSP) experiments are particularly useful for identifying the binding site and determining the dissociation constant (Kd) of weak interactions. By labeling the protein with isotopes such as 15N and/or 13C, changes in the chemical environment of specific nuclei upon ligand binding can be monitored. 13C-methylation of lysine residues is a specific labeling strategy that provides sensitive probes for monitoring these interactions.[2]
-
Protein Expression and Purification: Express and purify the target protein with uniform 15N labeling using standard protocols. Ensure the final protein sample is in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) and at a concentration of 50-200 µM.
-
DL-Lysine Sample Preparation: Prepare a concentrated stock solution of DL-Lysine (e.g., 10-50 mM) in the same NMR buffer used for the protein.
-
NMR Data Acquisition: a. Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein alone. This will serve as the reference spectrum. b. Perform a titration by adding increasing amounts of the DL-Lysine stock solution to the protein sample. After each addition, acquire a 2D 1H-15N HSQC spectrum. The ligand concentrations should typically range from 0 to at least 5-10 times the expected Kd.
-
Data Processing and Analysis: a. Process all spectra identically using NMR processing software (e.g., TopSpin, NMRPipe). b. Overlay the spectra to visually identify peaks that shift upon addition of DL-Lysine. c. For each assigned residue, calculate the weighted average chemical shift perturbation (CSP) using the following equation: CSP = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).[4] d. Plot the CSP values for each affected residue as a function of the total ligand concentration. e. Fit the titration curves to a one-site binding model to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is derived), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
-
Sample Preparation: a. Prepare the protein solution (typically 10-50 µM) and the DL-Lysine solution (typically 10-20 times the protein concentration) in the exact same, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer mismatch can lead to large heats of dilution.[5] b. Thoroughly degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
Instrument Setup: a. Set the experimental temperature (e.g., 25 °C). b. Perform a control experiment by titrating DL-Lysine into the buffer to determine the heat of dilution.
-
ITC Titration: a. Load the protein solution into the sample cell and the DL-Lysine solution into the injection syringe. b. Program the injection parameters (e.g., a series of 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections). c. Initiate the titration.
-
Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the heat released or absorbed after each injection. c. Plot the integrated heat per mole of injectant against the molar ratio of DL-Lysine to protein. d. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software to determine the Kd, ΔH, and stoichiometry (n). e. Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
-
Protein Immobilization: a. Choose an appropriate sensor chip (e.g., CM5 for amine coupling). b. Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[6] c. Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to allow for covalent coupling via primary amines (including the N-terminus and lysine side chains). d. Deactivate any remaining active esters with an injection of ethanolamine.
-
DL-Lysine Binding Analysis: a. Equilibrate the sensor surface with running buffer (e.g., HBS-EP+). b. Inject a series of concentrations of DL-Lysine (analyte) over the immobilized protein surface. Each injection cycle should consist of: i. Association Phase: Flow of the DL-Lysine solution over the surface for a defined period. ii. Dissociation Phase: Flow of running buffer to monitor the dissociation of the complex. c. Between each concentration, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt) to remove all bound analyte.
-
Data Analysis: a. For each concentration, subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes. b. Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the analysis software. c. This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Signaling Pathway Diagram
Lysine residues are frequently involved in post-translational modifications (PTMs) that are critical for cell signaling. One such modification is ubiquitination, where ubiquitin is attached to a lysine residue on a target protein, often marking it for degradation by the proteasome. This process is a key regulatory mechanism in numerous cellular pathways.
Conclusion
DL-Lysine and its derivatives are indispensable tools for the detailed investigation of protein-ligand interactions. The experimental techniques of NMR, ITC, and SPR, when applied with carefully designed protocols, can provide a wealth of quantitative data on binding affinity, kinetics, and thermodynamics. This information is fundamental to understanding the molecular basis of biological recognition and is a cornerstone of modern drug discovery and development. The protocols and data presented herein serve as a guide for researchers to effectively employ DL-Lysine in their studies of protein structure and function.
References
- 1. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
Step-by-Step Guide to Dissolving DL-Lysine Monohydrate for Scientific Experiments
Introduction
DL-Lysine monohydrate, a racemic mixture of the D- and L-isomers of the essential amino acid lysine, is a versatile reagent utilized in a myriad of scientific applications, including cell culture, animal studies, and various biochemical assays. Proper dissolution and preparation of this compound solutions are critical for ensuring experimental reproducibility and obtaining reliable results. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for experimental use.
Physicochemical Properties and Solubility
This compound is a crystalline powder that is highly soluble in water.[1][2] Understanding its basic physicochemical properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Soluble | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3] | - |
General Protocol for Preparing a this compound Stock Solution
This general protocol outlines the fundamental steps for preparing a sterile stock solution of this compound. Specific concentrations will vary depending on the experimental application.
Materials
-
This compound powder
-
High-purity water (e.g., Milli-Q or deionized water)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile storage bottles or tubes
Procedure
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock solution concentration.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile weighing boat.
-
Dissolution:
-
Transfer the powder to a sterile conical tube or flask containing approximately 80% of the final volume of high-purity water.
-
Add a sterile magnetic stir bar and place the container on a magnetic stirrer.
-
Stir the solution until the powder is completely dissolved. Gentle warming may be applied to aid dissolution, but avoid excessive heat.
-
-
pH Adjustment (if necessary):
-
Once fully dissolved, measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range for your specific application using sterile solutions of dilute HCl or NaOH. For most cell culture and physiological applications, a pH between 7.2 and 7.4 is recommended.
-
-
Volume Adjustment: Bring the solution to the final desired volume with high-purity water.
-
Sterilization:
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage bottle or aliquots in sterile tubes.[4] This method is recommended for heat-sensitive amino acid solutions.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C for short-term use.
-
For long-term storage, it is advisable to store aliquots at -20°C to minimize freeze-thaw cycles.[4]
-
Application-Specific Protocols
Cell Culture Applications
DL-Lysine is an essential amino acid and a common component of cell culture media. While most commercially available media contain lysine, supplementation may be necessary for specific experimental designs.
Typical Concentrations: The final concentration of L-lysine (B1673455) in standard cell culture media like DMEM and RPMI-1640 is typically around 0.4 mM and 0.2 mM, respectively. When supplementing, the desired final concentration should be determined based on the specific cell line and experimental goals.
Protocol: Preparation of a 100 mM DL-Lysine Stock Solution for Cell Culture Media Supplementation
-
Dissolution: Following the general protocol, dissolve 1.642 g of this compound in 80 mL of cell culture grade water.
-
pH Adjustment: Adjust the pH of the solution to 7.4 using sterile 1 M NaOH or 1 M HCl. This is crucial to avoid altering the pH of the final culture medium.
-
Final Volume and Sterilization: Bring the final volume to 100 mL with cell culture grade water and sterilize by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile stock solution in aliquots at -20°C.
-
Working Solution: To supplement cell culture medium, thaw an aliquot and add the appropriate volume to your medium to achieve the desired final concentration. For example, add 4 mL of the 100 mM stock solution to 996 mL of medium for a final concentration of 0.4 mM.
In Vivo Animal Studies
For in vivo studies, this compound solutions are typically administered orally (gavage) or via injection (e.g., intraperitoneal, intravenous). The vehicle and concentration will depend on the animal model, route of administration, and study objectives.
Typical Dosages: Dosages can vary widely. For instance, a 13-week oral toxicity study in rats used diets containing 1.25%, 2.5%, and 5.0% (w/w) L-lysine hydrochloride.[5] It is crucial to consult relevant literature for appropriate dosage ranges for your specific animal model and research question.
Protocol: Preparation of a this compound Solution for Oral Gavage in Mice (100 mg/mL)
-
Vehicle Selection: Sterile water or saline (0.9% NaCl) are common vehicles for oral administration.
-
Dissolution: Following the general protocol, dissolve 10 g of this compound in approximately 80 mL of sterile water or saline.
-
pH Adjustment: Adjust the pH to a physiologically compatible range (e.g., 6.5-7.5) using sterile, dilute NaOH or HCl.
-
Final Volume and Sterilization: Bring the final volume to 100 mL with the chosen vehicle and sterilize through a 0.22 µm filter.
-
Storage: Store the solution in sterile, sealed containers at 2-8°C for short-term use. For longer-term studies, prepare fresh solutions regularly to ensure stability.
Biochemical Assays
In biochemical assays, DL-Lysine may be used as a substrate, inhibitor, or component of a reaction buffer. The purity and concentration of the solution are of utmost importance.
Typical Concentrations: Working concentrations in biochemical assays are highly variable and depend on the specific assay. For example, in an L-lysine assay kit, standard concentrations might range from 0 to 100 µM.[6]
Protocol: Preparation of a 10 mM DL-Lysine Stock Solution for Enzyme Assays
-
Buffer Selection: Use a buffer appropriate for the specific enzyme or assay being conducted (e.g., phosphate (B84403) buffer, Tris-HCl).
-
Dissolution: Following the general protocol, dissolve 164.2 mg of this compound in 80 mL of the chosen assay buffer.
-
pH Adjustment: Carefully adjust the pH of the solution to the optimal pH for the enzyme assay.
-
Final Volume: Bring the final volume to 100 mL with the assay buffer.
-
Sterilization and Storage: While sterilization may not always be necessary for short-term biochemical assays, filtering through a 0.22 µm filter can remove any particulate matter. Store the solution at 2-8°C and use it promptly. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Summary of Quantitative Data
| Application | Typical Stock Concentration | Typical Working Concentration/Dosage | Recommended Solvent/Vehicle |
| Cell Culture | 100 mM | 0.2 - 0.4 mM in media | Cell Culture Grade Water |
| In Vivo (Oral Gavage) | 100 mg/mL | Varies by study (e.g., % in diet) | Sterile Water or Saline |
| Biochemical Assays | 10 mM | Varies (e.g., µM range) | Assay-specific buffer |
Conclusion
The successful use of this compound in experimental settings is contingent upon its proper dissolution and the preparation of accurate, stable, and, where necessary, sterile solutions. By following the detailed protocols and considering the specific requirements of each application, researchers can ensure the quality and reliability of their experimental outcomes. Always refer to the manufacturer's instructions and relevant literature for the most accurate and up-to-date information.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. DL-Lysine monohydrochloride(70-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Lysine Monohydrate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine monohydrate, a racemic mixture of the essential amino acid lysine (B10760008), is a versatile and biocompatible building block for the formulation of advanced drug delivery systems. Its inherent properties, including the presence of two amine groups, make it an excellent candidate for surface modification and functionalization of various nanocarriers. The cationic nature of lysine at physiological pH facilitates electrostatic interactions with negatively charged cell membranes, enhancing cellular uptake. Furthermore, its biodegradability and low toxicity profile make it an attractive excipient for developing safe and effective therapeutic formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of nanoparticles, hydrogels, and liposomes for controlled drug release.
Section 1: Poly-L-Lysine (PLL) Based Nanoparticles for Drug Delivery
Application Note
Poly-L-lysine (PLL), a polymer synthesized from lysine, is extensively used in the development of nanoparticles for drug and gene delivery.[1][2] The cationic nature of PLL allows for efficient encapsulation of negatively charged therapeutic agents, such as nucleic acids and certain small molecule drugs, through electrostatic interactions.[1] PLL-based nanoparticles can be designed to be pH-sensitive, enabling controlled drug release in the acidic tumor microenvironment or within endosomal compartments.[2] Surface modification of these nanoparticles with targeting ligands or polyethylene (B3416737) glycol (PEG) can further enhance their circulation time and target specificity.[2]
Experimental Protocol: Formulation and Characterization of Curcumin-Loaded PLL Nanoparticles
This protocol describes the preparation of poly-l-lysine (PLL) based nanoparticles for the pH-sensitive release of curcumin (B1669340), a therapeutic agent for liver cancer.[2]
Materials:
-
Poly-L-lysine (PLL) hydrobromide
-
Deoxycholic acid (DOCA)
-
Methoxy polyethylene glycol (MPEG)-COOH
-
Cyanine 5.5 (Cy5.5)-COOH
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Curcumin (CUR)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 20 kDa)
Procedure:
-
Synthesis of PLL-DOCA Conjugate:
-
Dissolve DOCA (0.02 mmol) and DMT-MM (0.04 mmol) in 30 mL of DMSO and stir at room temperature for 1 hour.[2]
-
Add this mixture to an aqueous solution of PLL·HBr (0.4 µmol) and react at room temperature for 2 days.[2]
-
Purify the resulting solution by dialysis against a 50/50 (v/v) mixture of ethanol and water for 3 days.[2]
-
Lyophilize the purified solution to obtain PLL-DOCA.[2]
-
-
Synthesis of PLL-DOCA-MPEG-Cy5.5 Conjugate:
-
Conjugate MPEG-COOH (0.001 mmol) and Cy5.5-COOH (0.001 µmol) to the synthesized PLL-DOCA (0.4 µmol) using a similar condensation reaction.[2]
-
-
Preparation of Curcumin-Loaded Nanoparticles (PLL-DOCA-MPEG-Cy5.5/CUR NPs):
-
Encapsulate curcumin into the polymer conjugate using a dialysis method.[2]
-
-
Characterization of Nanoparticles:
-
Morphology and Size Distribution: Characterize the morphology using Transmission Electron Microscopy (TEM) and the size distribution and zeta potential using Dynamic Light Scattering (DLS).[2][3]
-
Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated curcumin using UV-Vis spectrophotometry.
-
In Vitro Drug Release: Perform in vitro release studies in different pH buffers (e.g., pH 7.4 and pH 5.5) to simulate physiological and tumor microenvironments.[2]
-
Data Presentation
| Parameter | Value | Reference |
| Mean Particle Size | 210.6 ± 9.87 nm | [4] |
| Polydispersity Index (PDI) | 0.145 ± 0.033 | [4] |
| Zeta Potential (Uncoated) | -21.7 ± 4.5 mV | [4] |
| Zeta Potential (PLL Coated) | +18.3 ± 2.7 mV | [4] |
| Insulin Entrapment Efficiency | 87.6 ± 7.48% | [4] |
| C-Peptide Entrapment Efficiency | 73.4 ± 6.44% | [4] |
Experimental Workflow
Section 2: Lysine-Based Hydrogels for Sustained Drug Release
Application Note
Lysine and its derivatives can be used to formulate biocompatible and biodegradable hydrogels for sustained drug release.[5] These hydrogels can be formed through various crosslinking mechanisms, including chemical modification of lysine to introduce polymerizable groups.[5] The presence of free amine and carboxyl groups in the lysine structure allows for the formation of hydrogen bonds, which can contribute to the mechanical strength and adhesion of the hydrogel.[5] Lysine-based hydrogels are particularly attractive for the delivery of both small molecule drugs and biologics due to their high water content and porous structure.[6]
Experimental Protocol: Preparation of Oligo(lysine)-Modified Pluronic F127 Hydrogels
This protocol details the synthesis of dual-responsive (pH and temperature) hydrogels for the release of 5-fluorouracil (B62378).[6]
Materials:
-
Amino-terminated Pluronic F127
-
L-lysine(z)-NCA
-
5-fluorouracil
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Oligo(lysine)-Modified F127 (FL):
-
Preparation of 5-Fluorouracil Loaded Hydrogels:
-
Load 5-fluorouracil into the FL polymer solution.
-
-
Characterization of Hydrogels:
-
Sol-Gel Transition: Determine the critical gel temperature (CGT) by observing the sol-gel transition at different temperatures.[6]
-
Morphology: Characterize the internal porous structure of the hydrogel using Scanning Electron Microscopy (SEM).[6]
-
In Vitro Drug Release: Conduct in vitro release studies of 5-fluorouracil from the hydrogel in PBS at 37°C.[6]
-
Biocompatibility: Assess the biocompatibility of the hydrogel using appropriate cell lines.[6]
-
Data Presentation
| Hydrogel Formulation | Drug | Release Profile | Reference |
| Oligo(lysine)-modified Pluronic F127 | 5-fluorouracil | Approximately linear release within 12 hours | [6] |
| L-lysine-based organogel | Naproxen | Release rate retarded with increasing gelator concentration | [7] |
Logical Relationship Diagram
Section 3: Poly-L-Lysine Modified Liposomes for Enhanced Drug Delivery
Application Note
Surface modification of liposomes with poly-L-lysine (PLL) can significantly enhance their drug delivery efficiency, particularly for ocular applications.[8] The cationic PLL coating increases the interaction of liposomes with negatively charged cell surfaces, thereby improving drug penetration and retention.[8] The molecular weight and concentration of PLL used for surface modification are critical parameters that need to be optimized to prevent aggregation and maintain the desired particle size for effective tissue distribution.[8] PLL-modified liposomes have shown great potential as carriers for delivering drugs to the retina via eye drop formulations.[8]
Experimental Protocol: Preparation of PLL-Modified Liposomes for Ocular Drug Delivery
This protocol describes the preparation and characterization of poly-L-lysine-modified liposomes for enhanced retinal drug delivery.[8]
Materials:
-
Lipids (e.g., phosphatidylcholine, cholesterol)
-
Coumarin-6 (as a model drug)
-
Poly-L-lysine (PLL) of various molecular weights (e.g., 15,000-30,000 Da)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Liposomes:
-
Prepare liposomes encapsulating coumarin-6 using a standard method such as thin-film hydration followed by sonication or extrusion to achieve a particle size of approximately 100 nm.[8]
-
-
Surface Modification with PLL:
-
Incubate the prepared liposomes with different concentrations of PLL solutions (e.g., 0.005%) to allow for electrostatic adsorption of PLL onto the liposome (B1194612) surface.[8]
-
-
Characterization of PLL-Modified Liposomes:
-
Physicochemical Properties: Determine the particle size, polydispersity index, and zeta potential of the modified liposomes using DLS.[8]
-
In Vitro Cytotoxicity: Evaluate the cytotoxicity of the PLL-modified liposomes on corneal or conjunctival cells.[8]
-
In Vivo Retinal Delivery: Administer the liposome formulations as eye drops to animal models (e.g., mice) and quantify the delivery of coumarin-6 to the retina using fluorescence microscopy.[8]
-
Data Presentation
| PLL Molecular Weight (Da) | PLL Concentration (%) | Outcome | Reference |
| 15,000-30,000 | 0.005 | Optimal for retinal delivery, non-cytotoxic | [8] |
| >30,000 | >0.05 | Aggregation of liposomes, hampered distribution | [8] |
Experimental Workflow
References
- 1. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly-L-lysine Coated Oral Nanoemulsion for Combined Delivery of Insulin and C-Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual responsive oligo(lysine)-modified Pluronic F127 hydrogels for drug release of 5-fluorouracil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Retinal drug delivery using eyedrop preparations of poly-L-lysine-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DL-Lysine Monohydrate as a Stabilizing Agent for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to degradation and aggregation, which can compromise their efficacy and safety. Formulation development is therefore a critical aspect of their lifecycle, aiming to ensure stability during manufacturing, storage, and administration. DL-Lysine monohydrate has emerged as a valuable excipient for stabilizing proteins in solution. Its ability to prevent aggregation and enhance thermal stability makes it a key component in the formulation of a wide range of biopharmaceuticals.
These application notes provide a comprehensive overview of the mechanisms of action of this compound as a protein stabilizer and offer detailed protocols for its evaluation using standard biophysical techniques.
Mechanism of Action
This compound contributes to protein stability through a combination of mechanisms. As an amino acid, it is generally recognized as safe (GRAS) and can be used in parenteral formulations.[1] The primary ways in which this compound is thought to exert its stabilizing effects are:
-
Inhibition of Aggregation: The positively charged ε-amino group of lysine (B10760008) can interact with charged residues on the protein surface.[2] This can disrupt protein-protein interactions that lead to aggregation, effectively acting as a "chemical chaperone." By binding to exposed hydrophobic patches or charged regions, lysine can increase the energy barrier for the formation of aggregation-prone intermediates.
-
Increased Solubility and Thermal Stability: Lysine can increase the solubility of proteins, which in turn can slow down aggregation.[3] By interacting with the protein, it can also increase its thermal stability, as measured by an increase in the melting temperature (Tm).[4][5][6] This indicates that more energy is required to unfold the protein in the presence of lysine.
-
Preferential Exclusion: At higher concentrations, amino acids like lysine can stabilize proteins through the principle of preferential exclusion. The excipient is preferentially excluded from the protein surface, which leads to a more compact and stable protein conformation.
-
Modulation of Solution Properties: The presence of this compound can alter the properties of the solution, such as ionic strength and pH, which can also contribute to protein stability.[3]
The selection of this compound as a stabilizing agent should be based on empirical studies to determine the optimal concentration for a specific protein and formulation.
Data Presentation: Illustrative Effects of this compound on Protein Stability
The following tables provide illustrative data on the stabilizing effects of this compound on a model protein (e.g., a monoclonal antibody). This data is for exemplary purposes to demonstrate the potential benefits of using this compound in a formulation.
Table 1: Effect of this compound on the Thermal Stability of a Monoclonal Antibody (mAb)
| This compound Concentration (mM) | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |
| 0 (Control) | 70.5 | 0.0 |
| 25 | 71.8 | +1.3 |
| 50 | 72.5 | +2.0 |
| 100 | 73.1 | +2.6 |
| 200 | 73.5 | +3.0 |
Table 2: Effect of this compound on the Aggregation of a Monoclonal Antibody (mAb) under Thermal Stress
| This compound Concentration (mM) | Monomer Purity (%) by SEC | Soluble Aggregates (%) by SEC |
| 0 (Control) | 92.3 | 7.7 |
| 25 | 94.5 | 5.5 |
| 50 | 96.1 | 3.9 |
| 100 | 97.8 | 2.2 |
| 200 | 98.5 | 1.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound on a target protein.
Protocol 1: Thermal Shift Assay (TSA) for Rapid Screening of Stabilizing Conditions
This protocol describes how to perform a thermal shift assay (also known as Differential Scanning Fluorimetry or DSF) to rapidly determine the effect of this compound on the thermal stability of a protein.
Materials:
-
Purified protein of interest (e.g., monoclonal antibody) at a stock concentration of 1-5 mg/mL.
-
This compound stock solution (e.g., 1 M in the desired buffer).
-
SYPRO Orange fluorescent dye (5000x stock in DMSO).
-
96-well qPCR plates.
-
Real-time PCR instrument with melt curve analysis capability.
-
Appropriate buffer (e.g., phosphate (B84403) or histidine buffer at a suitable pH).
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and SYPRO Orange dye. For a typical 20 µL reaction, this would be:
-
Protein solution (to a final concentration of 0.1-0.2 mg/mL).
-
SYPRO Orange dye (to a final concentration of 5x).
-
Assay buffer to the final volume.
-
-
Prepare this compound Dilutions: In the 96-well plate, prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 mM).
-
Combine Master Mix and Lysine: Add the protein/dye master mix to each well of the 96-well plate containing the this compound dilutions.
-
Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to mix the contents and remove any bubbles.
-
Thermal Melt Analysis: Place the plate in the real-time PCR instrument and run a melt curve protocol. A typical protocol would be:
-
Hold at 25°C for 2 minutes.
-
Ramp up to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Continuously monitor fluorescence during the temperature ramp.
-
-
Data Analysis: The instrument software will generate melt curves. The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates a stabilizing effect.
Workflow for Thermal Shift Assay
Workflow for Thermal Shift Assay (TSA).
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Aggregation
This protocol details the use of size-exclusion chromatography (SEC) to quantify the amount of monomer, dimer, and higher-order aggregates of a protein in the presence and absence of this compound.
Materials:
-
Protein samples formulated with and without this compound.
-
HPLC or UHPLC system with a UV detector.
-
Size-exclusion column appropriate for the molecular weight of the protein.
-
Mobile phase: A buffer that is compatible with the protein and the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation: Prepare protein samples at a known concentration (e.g., 1 mg/mL) in the desired formulation buffer with varying concentrations of this compound. As a control, prepare a sample without this compound. If inducing aggregation, subject the samples to stress conditions (e.g., thermal stress at an elevated temperature for a defined period).
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Filter the protein samples through a 0.22 µm syringe filter to remove any large particulates. Inject a fixed volume (e.g., 20 µL) of each sample onto the column.
-
Chromatographic Separation: Run the isocratic mobile phase at a constant flow rate. The separation is based on the hydrodynamic radius of the protein species; larger aggregates will elute first, followed by the monomer.
-
Data Acquisition and Analysis: Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins). Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of each species in the total protein. A decrease in the percentage of aggregates in the presence of this compound indicates a stabilizing effect.
Experimental Workflow for SEC Analysis
Workflow for SEC-based aggregation analysis.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermodynamic Stability
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to obtain detailed thermodynamic information about protein stability in the presence of this compound.
Materials:
-
Purified protein of interest.
-
This compound.
-
Dialysis buffer (same as the formulation buffer).
-
DSC instrument.
Procedure:
-
Sample Preparation: Prepare protein solutions with and without the desired concentrations of this compound. It is crucial that the protein and the reference buffer are perfectly matched. This is typically achieved by extensive dialysis of the protein solution against the formulation buffer.
-
Instrument Setup: Set up the DSC instrument according to the manufacturer's instructions. This includes cleaning the cells and running a buffer-buffer baseline scan.
-
Sample Loading: Carefully load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Thermal Scan: Perform a thermal scan, typically from a temperature where the protein is known to be stable to a temperature where it is fully unfolded (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Data Analysis: The output is a thermogram showing the heat capacity of the protein as a function of temperature. The peak of the thermogram corresponds to the melting temperature (Tm). The area under the peak is the calorimetric enthalpy of unfolding (ΔH). Compare the Tm and ΔH values for the protein with and without this compound. An increase in these parameters indicates enhanced thermodynamic stability.
Logical Relationship in Protein Stabilization by this compound
Mechanism of protein stabilization by this compound.
Conclusion
This compound is a versatile and effective excipient for enhancing the stability of protein-based therapeutics. By employing the screening and characterization protocols outlined in these application notes, researchers and formulation scientists can systematically evaluate the benefits of incorporating this compound into their formulations. The illustrative data highlights its potential to increase thermal stability and reduce aggregation, leading to more robust and reliable biopharmaceutical products. It is essential to empirically determine the optimal concentration of this compound for each specific protein and formulation to maximize its stabilizing effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased thermal stability of proteins in the presence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased thermal stability of proteins in the presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of DL-Lysine for Pharmaceutical and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction L-lysine and D-lysine are essential chiral building blocks in the pharmaceutical and biotechnology industries. L-lysine is a vital amino acid in nutrition and protein synthesis, while D-lysine is used in the synthesis of various therapeutic agents, including hormone analogs.[1] Chemical synthesis of lysine (B10760008) typically produces a racemic mixture (DL-lysine), necessitating a resolution step to isolate the desired stereoisomer. Enzymatic resolution offers a highly specific, efficient, and environmentally friendly alternative to classical chemical resolution methods, which often require harsh conditions and expensive resolving agents.[1]
This document provides detailed protocols for the enzymatic resolution of DL-Lysine using two primary methods: the kinetic resolution of N-acetyl-DL-Lysine via aminoacylase (B1246476) and the synthesis of L-lysine from DL-α-amino-ε-caprolactam (DL-ACL) using a two-enzyme system.
Protocol 1: Kinetic Resolution of N-acetyl-DL-Lysine using Aminoacylase
This protocol details the stereoselective hydrolysis of N-acetyl-L-lysine from a racemic mixture of N-acetyl-DL-lysine. The enzyme aminoacylase specifically acts on the L-enantiomer, leaving N-acetyl-D-lysine unreacted. The resulting L-lysine and N-acetyl-D-lysine can then be separated based on their different physicochemical properties.
Experimental Workflow
Caption: Workflow for the enzymatic resolution of DL-Lysine using Aminoacylase I.
Methodology
1. Materials and Reagents
-
DL-Lysine
-
Acetic Anhydride
-
Aminoacylase I (EC 3.5.1.14) from Aspergillus melleus
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Cation Exchange Resin (e.g., Dowex 50W)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.0)
-
Analytical Standards: L-Lysine, D-Lysine
2. Step-by-Step Protocol
-
Step 1: Preparation of N-acetyl-DL-Lysine (Substrate)
-
Dissolve DL-Lysine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution under constant stirring in an ice bath.
-
Allow the reaction to proceed for several hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-acetyl-DL-Lysine.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
Verify the structure and purity using NMR and melting point analysis.
-
-
Step 2: Enzymatic Hydrolysis
-
Prepare a solution of N-acetyl-DL-Lysine (e.g., 100 mM) in 0.1 M phosphate buffer (pH 7.0).
-
Adjust the pH to 7.0 using 1 M NaOH.
-
Add Aminoacylase I to the solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) can be used.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of L-lysine over time using HPLC. The reaction is typically complete when 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer).
-
-
Step 3: Reaction Termination and Product Separation
-
Terminate the reaction by heating the mixture to 90-100°C for 10 minutes to denature and precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Adjust the pH of the supernatant to approximately 5.0 with HCl. At this pH, L-lysine is positively charged while N-acetyl-D-lysine is less so.
-
Apply the solution to a strongly acidic cation exchange resin column (H+ form).
-
Wash the column with deionized water to elute the unreacted N-acetyl-D-lysine.
-
Elute the bound L-lysine using an aqueous ammonia (B1221849) solution (e.g., 2 M NH4OH).
-
-
Step 4: Product Isolation and Analysis
-
Collect the L-lysine fractions and concentrate them by evaporation under reduced pressure to obtain crystalline L-Lysine.
-
Similarly, concentrate the N-acetyl-D-lysine fractions.
-
Determine the concentration and optical purity (enantiomeric excess, ee) of the L-lysine product using a suitable analytical method, such as chiral HPLC.[2][3]
-
Protocol 2: L-Lysine Synthesis from DL-α-amino-ε-caprolactam (DL-ACL)
This method involves a two-enzyme system for the quantitative conversion of DL-ACL into L-lysine.[4] It utilizes an L-α-amino-ε-caprolactamase (ACL-hydrolase) for the stereospecific hydrolysis of L-ACL and an aminocaprolactam racemase (ACL-racemase) to convert the remaining D-ACL into L-ACL for further hydrolysis.[4]
Experimental Workflow
Caption: Two-enzyme system for the production of L-Lysine from DL-ACL.
Methodology
1. Enzyme and Substrate Preparation
-
Enzymes: The protocol uses native cells of Cryptococcus sp. (producer of ACL-hydrolase) and Pseudomonas sp. (producer of ACL-racemase).[4]
-
Substrate: Prepare a 10% aqueous solution of DL-α-amino-ε-caprolactam (DL-ACL).[4]
2. Reaction Conditions
-
Combine the native cells of the two microbial strains in a mass ratio of 1:2 (Cryptococcus sp. to Pseudomonas sp.).[4]
-
Add the cell mixture to the 10% DL-ACL solution.
-
Maintain the reaction at a temperature of 40°C .[4]
-
Adjust and maintain the pH of the mixture at 8.0 .[4]
-
The synthesis of L-α-amino-ε-caprolactamase can be induced by DL-ACL or L-lysine.[4] The addition of potassium phosphates can reduce the induction lag phase.[4]
3. Reaction Monitoring and Product Isolation
-
The reaction is reported to achieve quantitative theoretical conversion in approximately 8 hours .[4]
-
After the reaction is complete, separate the cells from the broth via centrifugation or ultrafiltration.[6]
-
Purify the L-lysine from the supernatant using ion-exchange chromatography as described in Protocol 1.[6]
Data Presentation: Summary of Reaction Parameters
The following tables summarize key quantitative data and optimal conditions from relevant enzymatic resolution studies.
Table 1: Optimal Conditions for L-Lysine Production from DL-ACL[4]
| Parameter | Optimal Value |
| Substrate | 10% Aqueous DL-ACL |
| Enzymes | ACL-Hydrolase & ACL-Racemase |
| Enzyme Source | Cryptococcus sp. & Pseudomonas sp. cells |
| Cell Mass Ratio (Hydrolase:Racemase) | 1 : 2 |
| Temperature | 40°C |
| pH | 8.0 |
| Reaction Time | 8 hours |
| Conversion | Quantitative |
Table 2: Resolution of DL-Lysine Methyl Ester using Trypsin[7]
| Parameter | Soluble Trypsin | Immobilized Trypsin |
| Substrate | DL-Lysine Methyl Ester | DL-Lysine Methyl Ester |
| Optimal pH | 5.8 | 6.0 |
| Temperature | 30°C | 30°C |
| Product | L-Lysine | L-Lysine |
| Unchanged Substrate | D-Lysine Methyl Ester | D-Lysine Methyl Ester |
Table 3: Example Data from a Two-Enzyme Cascade for D-Lysine Production[1]
This table illustrates the type of data generated in a resolution process, showing the production of D-lysine from L-lysine via racemization and selective decarboxylation.
| Initial L-Lysine (mmol/L) | D-Lysine Produced (mmol/L) | Yield (%) | Enantiomeric Excess (ee) | Reaction Time (h) |
| 680 | ~330 | ~48.5 | ≥ 99% | 1.5 |
| 1030 | ~500 | ~48.5 | ≥ 99% | 1.5 |
| 1370 | ~660 | ~48.2 | ≥ 99% | 1.5 |
| 1710 | 750.7 | 48.8 | ≥ 99% | 1.5 |
Analytical Methods
Accurate determination of concentration and enantiomeric excess is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Quantification of Lysine: Ion-exchange chromatography (IEC) with post-column derivatization (e.g., with ninhydrin) and photometric detection is a standard method for quantifying total lysine.[3][5]
-
Enantiomeric Purity: Chiral HPLC is required to separate and quantify L- and D-lysine. This can be achieved by:
-
Using a chiral stationary phase column.
-
Pre-column derivatization of the lysine enantiomers with a chiral reagent (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) followed by separation on a standard reverse-phase column (e.g., C18).[2] Detection is typically performed using a UV or fluorescence detector.[2][5]
-
References
- 1. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 4. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. youtube.com [youtube.com]
- 7. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting protein aggregation with DL-Lysine monohydrate
Welcome to the technical support center for troubleshooting protein aggregation with DL-Lysine monohydrate. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and answers to frequently asked questions regarding the use of this compound as a protein stabilizer.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate protein aggregation.
❓ Issue: I've added DL-Lysine to my protein solution, but I still observe aggregation.
✔️ Solution:
-
Optimize Concentration: The effective concentration of DL-Lysine is protein-dependent. A concentration that works for one protein may not be optimal for another. It is crucial to empirically determine the ideal concentration.
-
Action: Perform a concentration screening experiment. Test a range of DL-Lysine concentrations (e.g., 10 mM to 200 mM) to find the most effective level for your specific protein.
-
-
Check pH and Buffer Conditions: The charge state of both your protein and the lysine (B10760008) molecule is pH-dependent. The effectiveness of lysine in preventing aggregation can be influenced by the buffer's pH.
-
Action: Ensure the pH of your buffer is appropriate for your protein's stability. You may need to screen different pH conditions in combination with DL-Lysine.
-
-
Consider the Aggregation Mechanism: DL-Lysine is most effective at preventing aggregation driven by electrostatic and hydrophobic interactions.[1][2] If aggregation is caused by other factors, such as disulfide bond scrambling, DL-Lysine alone may be insufficient.
-
Action: Add a reducing agent like DTT or 2-ME (1-5 mM) if disulfide-mediated aggregation is suspected.[3]
-
-
Evaluate Other Excipients: Sometimes, a combination of excipients provides synergistic effects.
-
Action: Consider testing DL-Lysine in combination with other common stabilizers like L-Arginine, sugars (sucrose, trehalose), or polyols (glycerol).
-
❓ Issue: My protein shows reduced activity after adding DL-Lysine.
✔️ Solution:
-
High Lysine Concentration: While effective for aggregation, excessively high concentrations of lysine could potentially interfere with your protein's native conformation or binding sites.
-
Action: Re-evaluate your concentration screening data. Identify the lowest concentration of DL-Lysine that provides adequate aggregation control and test for protein activity at that concentration.
-
-
Incubation Time and Temperature: Prolonged exposure to certain conditions, even with stabilizers, can affect protein activity.
-
Action: Assess protein activity at various time points after the addition of DL-Lysine to determine if the loss of activity is time-dependent.
-
❓ Issue: Should I use DL-Lysine or L-Arginine?
✔️ Solution:
Both L-Arginine and DL-Lysine are basic amino acids used to prevent aggregation.[4]
-
Mechanism: Both function by interacting with the protein surface to increase solubility and prevent intermolecular association.[2] However, the guanidinium (B1211019) group of arginine is thought to confer a chaotropic character that can be particularly effective at disrupting hydrophobic interactions, which is different from lysine's primary amine.[4]
-
Recommendation: The choice is protein-specific. It is recommended to test both amino acids, individually and potentially in combination, to determine the most effective stabilizer for your protein of interest.
Frequently Asked Questions (FAQs)
Q1: How does this compound prevent protein aggregation?
A1: DL-Lysine is thought to inhibit protein aggregation through several mechanisms:
-
Electrostatic Repulsion: As a positively charged amino acid at neutral pH, lysine can adsorb to the surface of protein molecules, increasing the net positive charge and thus enhancing electrostatic repulsion between protein molecules.[1]
-
Steric Hindrance: The presence of lysine molecules on the protein surface can create a physical barrier (steric hindrance) that prevents aggregation-prone regions from interacting.[1]
-
Interaction with Surface Residues: Lysine can interact with exposed negatively charged (acidic) or hydrophobic residues on the protein surface, masking these patches and preventing them from forming intermolecular contacts that lead to aggregation.[2]
Q2: What is a typical starting concentration for DL-Lysine in an experiment?
A2: A typical starting concentration range for screening is between 20 mM and 100 mM.[5] However, the optimal concentration is highly dependent on the specific protein, its concentration, and the solution conditions (pH, ionic strength). Empirical determination is essential.[5]
Q3: Is DL-Lysine effective for all types of protein aggregates?
A3: DL-Lysine is primarily effective against non-covalent, reversible aggregation where proteins associate through hydrophobic and/or electrostatic interactions. It is less likely to be effective against covalent aggregation (e.g., disulfide-linked aggregates) or for dissolving pre-existing, highly ordered amyloid fibrils.
Q4: Can DL-Lysine affect downstream applications like chromatography or immunoassays?
A4: Yes, it is possible. The high concentration of lysine in the buffer can alter the ionic strength, which may affect protein binding to ion-exchange columns. It is advisable to perform a buffer exchange step to remove the lysine before such applications, or to re-optimize the chromatography conditions in the presence of lysine. For immunoassays, it is important to verify that the presence of lysine does not interfere with antibody-antigen binding.
Q5: How should I prepare and store a DL-Lysine stock solution?
A5: A concentrated stock solution (e.g., 1 M in high-purity water) can be prepared. Ensure the powder is fully dissolved. The solution should be filter-sterilized using a 0.22 µm filter and can be stored at 2-8°C for short-term use or at -20°C for long-term storage.[6]
Data & Protocols
Quantitative Data Summary
The following table provides an illustrative summary of the effect of lysine concentration on protein aggregation, based on typical results seen in screening studies.
| DL-Lysine Acetate Concentration | Aggregation Reduction (%) | Protein Recovery (%) |
| 0 mM (Control) | 0% | 75% |
| 25 mM | 15% | 80% |
| 50 mM | 40% | 88% |
| 100 mM | 65% | 92% |
| 200 mM | 68% | 91% |
| Note: Data is illustrative. Actual results will vary depending on the protein and experimental conditions.[5] |
Experimental Protocol: Screening for Optimal DL-Lysine Concentration
This protocol outlines a general method for determining the optimal concentration of this compound to prevent the aggregation of a target protein.
1. Objective: To identify the minimum concentration of DL-Lysine that effectively reduces protein aggregation without compromising protein stability or activity.
2. Materials:
-
Purified target protein solution
-
This compound
-
Protein formulation buffer (e.g., PBS, Tris, Histidine buffer)
-
Instrumentation for aggregation analysis (e.g., Dynamic Light Scattering (DLS), UV-Vis Spectrophotometer for turbidity, Size Exclusion Chromatography (SEC-HPLC)).
3. Procedure:
-
Prepare Stock Solution: Prepare a sterile 1 M stock solution of this compound in the protein formulation buffer.
-
Sample Preparation:
-
Prepare a series of test samples by adding the DL-Lysine stock solution to your protein solution to achieve a range of final concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Ensure the final protein concentration and buffer composition are consistent across all samples. Include a "No Lysine" control (0 mM).
-
-
Induce Aggregation (Stress Condition):
-
Subject the samples to a relevant stress condition known to induce aggregation for your protein. This could be thermal stress (e.g., incubate at 50°C for 1 hour), mechanical stress (e.g., agitation), or multiple freeze-thaw cycles.
-
-
Analysis:
-
After the stress application, allow samples to return to room temperature.
-
Visual Inspection: Check for visible precipitation.
-
Turbidity Measurement: Measure the absorbance at 340 nm (A340). An increase in A340 indicates an increase in insoluble aggregates.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution and polydispersity index (PDI). A smaller average particle size and lower PDI indicate less aggregation.
-
Size Exclusion Chromatography (SEC): Quantify the percentage of monomer, dimer, and higher-order aggregates. The goal is to maximize the monomer peak area.
-
-
Data Interpretation:
-
Plot the aggregation metric (e.g., % Monomer from SEC, Turbidity at A340) against the DL-Lysine concentration.
-
Identify the concentration at which the aggregation is minimized. This is the optimal concentration for your protein under these conditions.
-
Visualizations
Caption: Mechanism of DL-Lysine in preventing protein aggregation.
References
Technical Support Center: Optimizing DL-Lysine Monohydrate in Cell Culture
Welcome to the technical support center for optimizing DL-Lysine monohydrate concentration in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cell culture?
This compound is a salt composed of a racemic mixture of both D- and L-isomers of the essential amino acid lysine (B10760008).[1] In cell culture, L-lysine is a crucial component of the medium, serving as a fundamental building block for protein synthesis.[1] It also plays a significant role in cell signaling, proliferation, and metabolism.[2][3][4] this compound is often used as a supplement in defined media to support robust cell growth and enhance recombinant protein production.[1]
Q2: What is a typical starting concentration for this compound in cell culture media?
The optimal concentration of lysine can vary significantly depending on the cell line. For HeLa cells, an optimal concentration for L-lysine has been reported to be around 0.1 µM/mL (approximately 14.6 mg/L).[5][6][7] However, for other cell lines like CHO and HEK293, the ideal concentration may differ and should be determined empirically through a dose-response experiment.[1] It is recommended to start with the concentration present in your basal medium and then test a range of concentrations above and below that level.
Q3: Can high concentrations of this compound be toxic to cells?
Yes, high concentrations of DL-Lysine, typically in the range of 10-60 mM, can induce cytotoxic effects in cultured cells.[1] The specific cytotoxic concentration is cell-line dependent.
Q4: What are the signs of this compound-induced cytotoxicity?
Visible signs of cytotoxicity include:
-
Reduced cell viability and proliferation rate.
-
Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
An increase in the number of floating, dead cells.
-
Precipitate formation in the culture medium at very high concentrations.[1]
Q5: What are the mechanisms behind this compound cytotoxicity?
High concentrations of lysine can lead to cellular stress through several mechanisms:
-
Osmotic Stress: Elevated salt concentrations in the medium can cause cells to lose water and shrink.[1]
-
Oxidative Stress and Apoptosis: In some cell types, excessive L-lysine can trigger programmed cell death (apoptosis) by activating pathways that generate reactive oxygen species (ROS).[1]
-
Mitochondrial Damage and Necrosis: High lysine levels can also lead to mitochondrial dysfunction, depleting cellular ATP and causing necrotic cell death.[1]
Q6: Is there a difference in the effects of D-Lysine and L-Lysine in culture?
Only the L-isomer of lysine is biologically active for protein synthesis in mammalian cells.[5][7] The D-enantiomer is generally not utilized by cells for this purpose.[5][7] Some studies suggest that the D-isomer may be less toxic than the L-isomer at high concentrations.[1] Since this compound contains both, its effects will be a composite of both isomers.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when optimizing this compound concentrations.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability and growth | The concentration of this compound is too high, leading to cytotoxicity (osmotic stress, apoptosis, or necrosis).[1] | - Perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line.- Gradually adapt cells to higher concentrations over several passages.- Consider using osmoprotectants like glycerol (B35011) to mitigate osmotic stress.[1] |
| Changes in cell morphology (e.g., rounding, detachment) | Cytotoxicity is affecting cell adhesion and cytoskeletal integrity. | - Lower the this compound concentration.- Ensure the culture surface is appropriately coated with an attachment factor (e.g., poly-L-lysine) if working with weakly adherent cells.[1] |
| Precipitate formation in the medium | The concentration of this compound has exceeded its solubility limit in the culture medium or is reacting with other components. | - Ensure the this compound is completely dissolved before adding it to the cell culture.- Prepare fresh medium for each experiment.- High concentrations can alter the pH of the medium; consider adjusting the pH after supplementation. Using a buffer like HEPES can help maintain pH stability.[1] |
| Inconsistent experimental results | There may be variability in the preparation of this compound solutions or in cell handling procedures. | - Prepare a fresh stock solution of this compound for each set of experiments.- Ensure accurate and consistent pipetting.- Maintain consistent cell seeding densities and passage numbers across experiments. |
| Poor recombinant protein expression | The lysine concentration may be suboptimal for protein synthesis, or the high concentration is causing cellular stress that inhibits protein production. | - Perform a titration experiment to find the lysine concentration that maximizes protein yield without compromising cell viability.- Analyze the amino acid consumption profile of your culture to better understand the specific needs of your cells during production.[8] |
Quantitative Data Summary
The optimal concentration of lysine varies between cell lines. The following table summarizes available data.
| Cell Line | Minimum L-Lysine for Survival | Optimal L-Lysine for Growth | Inhibitory L-Lysine Concentration |
| HeLa | 0.1 µM/mL (approx. 14.6 mg/L)[5][6][7] | 0.1 µM/mL (approx. 14.6 mg/L)[5][6][7] | 1 to 10 µM/mL (approx. 146 to 1460 mg/L)[5][6][7] |
| Bovine Mammary Epithelial Cells | Not specified | 1.2 mM (approx. 175.4 mg/L) for casein production[9] | Not specified |
| Bovine Myocytes | Not specified | 50-100 µM (approx. 7.3-14.6 mg/L) for hypertrophy[10] | Not specified |
Note: this compound has a molecular weight of 164.20 g/mol , while L-Lysine is 146.19 g/mol . Adjust concentrations accordingly.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to determine the optimal this compound concentration for your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (lysine-free, if possible, for precise control)
-
This compound
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of DL-Lysine Solutions: Prepare a high-concentration stock solution of this compound in sterile water or PBS. Create a series of dilutions in your complete culture medium. A common approach is a two-fold or ten-fold serial dilution to cover a broad range of concentrations (e.g., from the basal level up to 10 mM).
-
Treatment: Remove the medium from the overnight culture and replace it with the medium containing the different concentrations of this compound. Include a control group with the normal culture medium.
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the this compound concentration to determine the optimal range and identify any cytotoxic levels.[1]
Signaling Pathways and Visualizations
Lysine concentration has a significant impact on key cellular signaling pathways that regulate growth, proliferation, and metabolism. One of the most important is the mTORC1 pathway.
Lysine and the mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth that integrates signals from growth factors and nutrient availability, including amino acids like lysine.[2][3] Lysine deprivation has been shown to suppress mTORC1 activity, while its replenishment restores it.[2][3] This regulation is crucial for processes like protein synthesis and cell proliferation.[3]
Figure 1. Simplified signaling pathway showing the role of lysine in mTORC1 activation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for optimizing this compound concentration in a cell culture experiment.
Figure 2. Experimental workflow for lysine concentration optimization.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues related to this compound in cell culture.
Figure 3. Troubleshooting decision tree for lysine-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. The specific amino acid requirements of a human carcinoma cell (Stain HeLa) in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE SPECIFIC AMINO ACID REQUIREMENTS OF A HUMAN CARCINOMA CELL (STRAIN HELA) IN TISSUE CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
Degradation of DL-Lysine monohydrate in solution and how to avoid it
Welcome to the technical support center for DL-Lysine monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its stability in solution compare to other forms of lysine (B10760008)?
A1: this compound is a hydrated form of the racemic mixture of D- and L-lysine. In solution, its stability is influenced by several factors, similar to other forms of lysine like L-lysine hydrochloride. L-lysine hydrochloride is the salt form and is noted for its superior stability and solubility, which helps prevent degradation during storage and processing when exposed to heat, moisture, and oxidative conditions.[1] While this compound is also soluble in water, its free amino groups can be reactive, making it susceptible to degradation under certain conditions.
Q2: What are the primary pathways through which this compound degrades in solution?
A2: this compound in solution can degrade through several chemical pathways:
-
Maillard Reaction: This is a common degradation pathway where the ε-amino group of lysine reacts with reducing sugars, especially under heat. This non-enzymatic browning reaction leads to the formation of a Schiff base, which then rearranges to form Amadori products, rendering the lysine nutritionally unavailable.[2][3]
-
Oxidation: Lysine is susceptible to oxidation by various oxidizing agents and reactive oxygen species (ROS). This can lead to the formation of products such as 6-amino-2-oxo hexanoic acid and aminoadipic semialdehyde (allysine).[4]
-
Lactam Formation: At elevated temperatures and particularly at neutral to alkaline pH, the lysine molecule can undergo intramolecular cyclization to form lysine lactam.[4][5][6]
-
Photodegradation: Exposure to UV light can induce degradation of peptides containing lysine, suggesting that lysine itself may be susceptible to photodegradation in solution.[7][8][9]
Q3: What factors influence the rate of this compound degradation in solution?
A3: The stability of this compound in solution is primarily affected by:
-
Temperature: Higher temperatures significantly accelerate all major degradation pathways, including the Maillard reaction and lactam formation.[4][5]
-
pH: The pH of the solution plays a crucial role. Alkaline conditions can promote the Maillard reaction and lactam formation.[5] The protonation state of lysine's amino groups, which is pH-dependent, affects its reactivity.[10][11]
-
Presence of Reducing Sugars: The presence of reducing sugars (e.g., glucose, fructose) is a prerequisite for the Maillard reaction.
-
Presence of Oxidizing Agents: Oxidants like hydrogen peroxide or metal ions can promote the oxidative degradation of lysine.
-
Exposure to Light: Particularly UV light, can lead to photodegradation.[9]
-
Buffer Composition: Buffer components can interact with lysine and influence its stability. For instance, phosphate (B84403) ions are known to interact strongly with lysine.
Troubleshooting Guides
Issue 1: Browning or yellowing of the DL-Lysine solution is observed.
| Possible Cause | Recommended Action |
| Maillard Reaction | This is the most likely cause, especially if reducing sugars are present in your formulation and the solution has been heated or stored for a prolonged period. |
| Solution: • Avoid heating the solution in the presence of reducing sugars. • If possible, prepare the lysine solution separately from sugar-containing solutions and combine them at a lower temperature. • Store the final solution at refrigerated temperatures (2-8°C) and protected from light. | |
| Oxidation | The solution may be undergoing oxidation. |
| Solution: • Prepare solutions using deoxygenated solvents. • Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. • Avoid sources of metal ion contamination. |
Issue 2: A decrease in the concentration of DL-Lysine is detected over time.
| Possible Cause | Recommended Action |
| Lactam Formation | This is a common degradation pathway, especially at elevated temperatures and neutral to alkaline pH. |
| Solution: • Adjust the pH of the solution to the acidic range if your experimental conditions allow. • Store the solution at lower temperatures. • Quantify lysine lactam as a potential degradation product to confirm this pathway. | |
| Oxidation or Maillard Reaction | As mentioned previously, these reactions consume lysine. |
| Solution: • Follow the recommendations provided in the troubleshooting guide for solution discoloration. | |
| Photodegradation | Exposure to ambient or UV light can degrade the lysine. |
| Solution: • Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
Issue 3: Unexpected peaks appear in the chromatogram during HPLC analysis.
| Possible Cause | Recommended Action |
| Formation of Degradation Products | New peaks could correspond to degradation products such as lysine lactam, oxidation products, or Maillard reaction intermediates. |
| Solution: • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. • Use a stability-indicating HPLC method capable of resolving lysine from its potential degradation products. | |
| Interaction with Buffer Components | Lysine may interact with components of the mobile phase or the sample buffer, leading to adducts or altered retention times. |
| Solution: • Evaluate different buffer systems for both sample preparation and mobile phase. |
Data Presentation
Table 1: Factors Affecting this compound Degradation in Solution
| Factor | Effect on Degradation | Primary Degradation Pathway(s) Affected |
| High Temperature | Accelerates degradation | Maillard Reaction, Lactam Formation, Oxidation |
| High pH (Alkaline) | Promotes degradation | Maillard Reaction, Lactam Formation |
| Low pH (Acidic) | Generally increases stability | - |
| Reducing Sugars | Essential for Maillard reaction | Maillard Reaction |
| Oxidizing Agents | Promotes degradation | Oxidation |
| UV Light Exposure | Can induce degradation | Photodegradation |
Table 2: Kinetic Data for Lysine Degradation (as Lysine Hydrochloride)
Note: This data is for lysine hydrochloride and serves as a close approximation for the behavior of this compound in solution.
| Temperature (°C) | pH | Degradation Rate Constant (k) | Reaction Order | Primary Degradation Product | Reference |
| 60 | 10.3 | Varies | Zero-order | Lysine Lactam | [4][5] |
| 80 | 10.3 | Varies | Zero-order | Lysine Lactam | [4][5] |
| 90 | 10.3 | Varies | Zero-order | Lysine Lactam | [4][5] |
| 100 | 10.3 | Varies | Zero-order | Lysine Lactam | [4][5] |
The degradation and generation rate constants were found to increase with increasing temperatures and decreasing pH values (in the alkaline range studied). The activation energies for lysine degradation and lysine lactam generation were reported to be 80.14 and 83.22 kJ/mol, respectively.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[3][12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in a controlled-temperature oven for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for DL-Lysine and Degradation Products
This protocol provides a general framework for an HPLC method capable of separating DL-Lysine from its primary degradation products, such as lysine lactam. Method optimization may be required based on the specific degradation products formed.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium (B1175870) dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate, with the pH adjusted to 6.0 with ammonium hydroxide.[4]
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic elution with 96% Mobile Phase A and 4% Mobile Phase B.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detector: UV at 210 nm.[4]
-
Injection Volume: 20 µL.[4]
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration within the linear range of the standard curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Analysis and Data Interpretation:
-
Inject the samples and a standard solution of this compound.
-
Monitor for the appearance of new peaks and a decrease in the area of the main lysine peak in the stressed samples.
-
Peak purity analysis of the lysine peak in the stressed samples should be performed to ensure it is not co-eluting with any degradation products.
Mandatory Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship for troubleshooting this compound solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation effects of poly(L-glutamic acid) and poly(L-lysine) in the helix-coil transitional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. longdom.org [longdom.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmasm.com [pharmasm.com]
Technical Support Center: Troubleshooting Unexpected Results in Experiments Using DL-Lysine Monohydrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during experiments involving DL-Lysine monohydrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of lysine (B10760008)?
This compound is a racemic mixture, meaning it contains equal amounts of both the D- and L-isomers of lysine, with one molecule of water associated with each molecule of lysine. L-lysine is the biologically active enantiomer found in proteins.[1] The monohydrate form is often used in experiments due to its stability. However, it's crucial to be aware of its hygroscopic nature, as L-lysine has a strong propensity to absorb water from the atmosphere, which can lead to the formation of different hydrate (B1144303) phases (hemihydrate and monohydrate).[2][3][4][5] This can affect the precise concentration of your solutions if not handled under dry conditions.
Q2: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?
Cloudiness or precipitation can arise from several factors:
-
Exceeding Solubility: You may have surpassed the solubility limit of this compound in your specific buffer system. While lysine is generally highly soluble in water, its solubility can be influenced by the pH, temperature, and ionic composition of the buffer.[6]
-
Interaction with Buffer Components: DL-Lysine can have strong interactions with certain buffer ions, particularly phosphate (B84403).[6] This interaction can lead to the formation of insoluble complexes and precipitation.
-
Temperature Effects: The dissolution of lysine salts is generally an endothermic process, meaning solubility increases with temperature.[6] If a solution is prepared at an elevated temperature, precipitation may occur upon cooling to room temperature.
-
pH Changes: The overall charge of the lysine molecule is pH-dependent. Significant shifts in pH upon dissolving this compound can alter its solubility.
Q3: I'm observing unexpected cytotoxicity in my cell culture experiments. Could this compound be the cause?
Yes, high concentrations of lysine can induce cytotoxicity through various mechanisms:
-
Osmotic Stress: Elevated concentrations of any salt, including this compound, can increase the osmolarity of the culture medium, leading to osmotic stress and cell shrinkage.[7]
-
Oxidative Stress and Apoptosis: L-lysine has been shown to induce apoptosis in some cell types, potentially through the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[7]
-
Mitochondrial Damage and Necrosis: In certain cells, high levels of L-lysine can cause mitochondrial damage, leading to a depletion of cellular ATP and necrotic cell death.[7]
It is also worth noting that the D-isomer of lysine may exhibit lower toxicity to eukaryotic cells compared to the L-isomer.[7]
Q4: Can this compound interfere with my biochemical or cell-based assays?
Yes, this compound can interfere with certain assays, leading to inaccurate results:
-
Fluorescence-Based Assays: Lysine can exhibit autofluorescence, which may contribute to high background signals.[8] The intensity of this autofluorescence can be dependent on the concentration and the excitation/emission wavelengths used.
-
Absorbance-Based Assays: this compound can absorb light in the UV range, particularly below 240 nm.[8] This can interfere with assays that measure absorbance at these lower wavelengths.
-
Reagent Reactivity: The primary amine groups in the lysine molecule can react with certain assay reagents, potentially leading to inaccurate quantification or false positives/negatives.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Physicochemical Properties
| Observed Problem | Potential Cause | Recommended Solution |
| Variable Potency/Concentration | Hydration state changes due to humidity.[2][4] | Store this compound in a desiccator. Prepare solutions fresh for each experiment. |
| Precipitate Formation in Solution | Exceeded solubility or interaction with buffer components (e.g., phosphate).[6] | Perform a solubility test in your specific buffer. Consider alternative buffer systems if precipitation persists. Gentle heating may help, but check for recrystallization upon cooling.[6] |
| Solution Instability Over Time | Degradation of lysine in aqueous solution.[6] | Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C and protect from light.[6] |
Issue 2: Unexpected Biological Responses in Cell Culture
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased Cell Viability | Cytotoxicity from high concentrations of lysine (osmotic stress, apoptosis, necrosis).[7] | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Consider gradual adaptation of cells to higher concentrations. |
| Changes in Cell Morphology | Cytotoxic effects on cell adhesion and cytoskeleton.[7] | Lower the concentration of this compound. Ensure adequate coating of culture surfaces with attachment factors if needed.[7] |
| Inconsistent Experimental Results | Variability in solution preparation or cell handling.[7] | Standardize the protocol for preparing this compound solutions. Ensure consistent cell seeding densities and treatment times. |
Issue 3: Assay Interference and Inaccurate Quantification
| Observed Problem | Potential Cause | Recommended Solution |
| High Background in Fluorescence Assays | Autofluorescence of lysine.[8] | Run a buffer blank containing this compound to quantify its contribution to the signal. If significant, consider reducing the concentration or using a different buffer. |
| High Background in UV Absorbance Assays | Absorbance of lysine at low wavelengths.[8] | Measure the absorbance of a buffer blank. If interference is high, consider alternative quantification methods or sample cleanup procedures. |
| Inaccurate Quantification by HPLC | Improper sample preparation or analytical method. | Use a validated HPLC method. Consider derivatization if direct detection is problematic. Ensure proper separation of D- and L-isomers if necessary.[1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Cytotoxicity
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range for L-lysine cytotoxicity is 10-60 mM.[7]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining assay.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth).
Protocol 2: Chiral Separation and Quantification of Lysine Enantiomers by HPLC
This protocol provides a general workflow for the chiral separation of lysine enantiomers.
-
Sample Preparation:
-
For biological samples, perform protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation to remove proteins.
-
Dilute the sample in the mobile phase.
-
-
Derivatization (if required for your column and detector):
-
React the sample with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reversed-phase column.
-
-
HPLC Analysis:
-
Use a chiral HPLC column or a standard C18 column if derivatization was performed.
-
The mobile phase composition will depend on the column and derivatization agent used. A common mobile phase for derivatized amino acids is a gradient of acetonitrile (B52724) in a phosphate buffer.[9]
-
Set the detector to the appropriate wavelength for the derivatized or underivatized lysine (e.g., around 210 nm for underivatized lysine).
-
-
Quantification:
-
Run standards of known concentrations of L-lysine and D-lysine to determine their retention times and generate calibration curves.
-
Inject the prepared sample and identify the peaks corresponding to L-lysine and D-lysine based on their retention times.
-
Quantify the amount of each enantiomer by comparing the peak areas to the calibration curves.[1]
-
Visualizations
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A simplified proposed signaling pathway for L-lysine induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Understanding the Solid-State Hydration Behavior of a Common Amino Acid: Identification, Structural Characterization, and Hydration/Dehydration Processes of New Hydrate Phases of lâLysine - American Chemical Society - Figshare [acs.figshare.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of DL-Lysine Monohydrate in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the cytotoxicity of DL-Lysine monohydrate in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a racemic mixture of the D- and L-isomers of the essential amino acid lysine (B10760008). In cell culture, it is a common supplement in defined media to support cell growth, proliferation, and protein synthesis.
Q2: What are the visible signs of this compound cytotoxicity in my cell culture?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation rates.
-
Noticeable changes in cell morphology, such as cells rounding up, shrinking, or detaching from the culture surface.
-
An increase in the number of floating, dead cells.
-
Formation of precipitates in the culture medium at high concentrations.[1]
Q3: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is highly dependent on the specific cell line, culture conditions, and duration of exposure. Generally, concentrations significantly above physiological levels can induce toxic effects. For instance, high concentrations of L-lysine, in the range of 10-60 mM, have been reported to cause cellular damage.[1] It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal, non-toxic concentration.
Q4: What are the underlying mechanisms of this compound-induced cytotoxicity?
High concentrations of lysine can trigger cytotoxicity through several mechanisms:
-
Osmotic Stress: Elevated salt concentrations in the culture medium can lead to osmotic stress, causing cells to lose water and shrink.[1]
-
Oxidative Stress and Apoptosis: L-lysine can induce apoptosis in certain cell types, such as human renal tubular cells. This process may involve the activation of NADPH oxidase and the subsequent generation of reactive oxygen species (ROS).[1]
-
Mitochondrial Damage and Necrosis: In some cells, like pancreatic acinar cells, high L-lysine concentrations can lead to mitochondrial damage, resulting in decreased cellular ATP levels and necrotic cell death.[1]
Q5: Is there a difference in cytotoxicity between D-lysine and L-lysine?
Some studies suggest that the D-isomer of lysine may be less toxic to eukaryotic cells than the L-isomer. For example, substituting L-lysine with D-lysine in certain peptides has been shown to reduce toxicity to eukaryotic cells while maintaining the desired activity of the peptide.[1] However, the specific cytotoxic profiles of the individual isomers should be empirically determined for your cell line.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability and growth | The concentration of this compound is too high, leading to osmotic stress, apoptosis, or necrosis.[1] | - Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic concentration for your specific cell line.[1]- Gradually adapt the cells to higher concentrations over several passages.[1]- Consider using osmoprotectants like betaine (B1666868) or glycine (B1666218) to help cells cope with osmotic stress. |
| Changes in cell morphology (e.g., rounding, detachment) | Cytotoxicity is affecting cell adhesion and cytoskeletal structure. | - Lower the concentration of this compound.- Ensure the culture surface is adequately coated with an attachment factor (e.g., poly-L-lysine or fibronectin) for weakly adherent cells. |
| Precipitate formation in the medium | The concentration of this compound exceeds its solubility in the culture medium or is reacting with other media components. | - Ensure the this compound is fully dissolved in the medium before adding it to the cells.- Prepare fresh medium for each experiment.- Adjust the pH of the medium after adding this compound, as high concentrations can alter it. |
| Inconsistent or unexpected results | - Variation in experimental conditions.- Cell line-specific sensitivity. | - Maintain consistent cell seeding densities and incubation times.- Perform experiments in triplicate to ensure reproducibility.- If possible, test on a less sensitive cell line as a control. |
Quantitative Data on Lysine Cytotoxicity
| Compound | Cell Line | Cancer Type | Reported IC50 / Cytotoxic Concentration |
| L-lysine | - | - | High concentrations (e.g., 10-60 mM) have been shown to cause cellular damage.[1] |
| L-lysine α-oxidase | Melanoma cells | Melanoma | 0.09 µg/ml[2] |
| L-lysine α-oxidase | HaCaT cells | Normal Keratinocytes | 0.38 µg/ml[2] |
| Anionic lysine-based surfactants | MCF-7 | Breast Adenocarcinoma | 468.53 µg/ml[3] |
| Anionic lysine-based surfactants | HeLa | Cervical Adenocarcinoma | IC50 values varied with the specific surfactant.[3] |
| Anionic lysine-based surfactants | 3T6 | Mouse Fibroblast | 103.67 µg/ml[3] |
| Sulfonyl-L-lysine derivative | HEPG2 | Hepatocellular Carcinoma | 87.0 µg/ml[4] |
| L-lysine (in combination with Doxorubicin) | MDA-MB-231 | Triple-Negative Breast Cancer | 24 and 32 mM enhanced doxorubicin (B1662922) cytotoxicity.[5] |
| L-lysine (in combination with Doxorubicin) | MDA-MB-468 | Triple-Negative Breast Cancer | 24 and 32 mM enhanced doxorubicin cytotoxicity.[5] |
Note: The cytotoxicity of this compound can be influenced by the presence of other amino acids, particularly arginine. A high lysine-to-arginine ratio can inhibit the replication of certain viruses and may affect cell viability.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a two-fold or ten-fold serial dilution.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.
-
Incubation: Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Gradual Adaptation of Cells to High Concentrations of this compound
This protocol describes a method for adapting cell lines to higher, potentially cytotoxic, concentrations of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
High-concentration stock solution of this compound
Procedure:
-
Initial Culture: Start by culturing the cells in their standard growth medium.
-
Stepwise Increase in Concentration: At the first passage, add a low, non-toxic concentration of this compound to the culture medium.
-
Gradual Increase: With each subsequent passage, gradually increase the concentration of this compound. A 10-20% increase at each step is a reasonable starting point.
-
Monitoring: Closely monitor the cells for any signs of stress or cytotoxicity (e.g., changes in morphology, reduced growth rate).
-
Stabilization: If signs of stress are observed, maintain the cells at the current concentration for an additional passage before attempting a further increase.
-
Documentation: Keep a detailed record of the passage number and the corresponding concentration of this compound.
Visualizations
Caption: A simplified signaling pathway of this compound-induced apoptosis.
Caption: A logical workflow for troubleshooting common issues with this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. L-lysine Increases the Anticancer Effect of Doxorubicin in Breast Cancer by Inducing ROS-dependent Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer conditions for DL-Lysine monohydrate stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing buffer conditions to ensure the stability of DL-Lysine monohydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of DL-Lysine in aqueous solutions?
The main degradation product of lysine (B10760008) in solution is lysine lactam. This occurs through an intramolecular cyclization reaction. The formation of lysine lactam is a key indicator of lysine degradation and its quantification is crucial for stability studies.[1][2][3]
Q2: What are the main factors influencing the stability of this compound in solution?
The stability of this compound in solution is primarily affected by pH and temperature. The degradation rate increases with both increasing temperature and decreasing pH.[1][2][3] Therefore, to maintain stability, it is recommended to use a buffer system that can maintain a stable pH in the desired range and to store solutions at controlled, cool temperatures.
Q3: How does buffer selection impact the stability of DL-Lysine?
While specific comparative data is limited, the choice of buffer can influence DL-Lysine stability through direct interactions and effects on the solution's ionic strength. For instance, phosphate (B84403) ions are known to interact with lysine, which could potentially affect its stability.[4] Some common buffers to consider are:
-
Phosphate Buffer: Widely used, but be aware of potential interactions with lysine.
-
TRIS Buffer: Often used in biological applications and has been shown to stabilize some proteins.
-
Acetate Buffer: May be suitable, but consider the potential for a common ion effect if working with DL-Lysine acetate.
It is crucial to perform stability studies in the specific buffer system intended for your application.
Q4: Can ionic strength of the buffer affect DL-Lysine stability?
Yes, the ionic strength of the buffer can influence the stability of amino acids. However, for some amino acid deamidation reactions, the effect of ionic strength has been found to be negligible.[5] The specific impact on DL-Lysine lactam formation should be evaluated for your particular buffer system and ionic strength.
Q5: What is the recommended method for analyzing DL-Lysine stability?
A robust method for monitoring the stability of DL-Lysine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique allows for the simultaneous quantification of both lysine and its primary degradation product, lysine lactam.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness upon dissolving this compound. | pH shift: The pH of the solution may be near the isoelectric point of lysine, reducing its solubility. | Ensure the buffer has sufficient capacity to maintain the target pH. Adjust the pH of the final solution after dissolving the this compound. |
| Buffer interaction: Certain buffer ions, like phosphate, may form less soluble complexes with lysine.[4] | Consider switching to an alternative buffer system (e.g., TRIS or a zwitterionic buffer like HEPES). | |
| Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen buffer at a given temperature. | Gently warm the solution to aid dissolution. Ensure you are operating below the solubility limit for your specific conditions. | |
| Rapid degradation of DL-Lysine observed in the prepared solution. | Low pH of the buffer: Lysine degradation to lysine lactam is accelerated at lower pH values.[1][2][3] | Use a buffer with a pH closer to neutral or slightly alkaline, if compatible with your experiment. Verify the final pH of your solution. |
| High storage temperature: Elevated temperatures significantly increase the rate of degradation.[1][2][3] | Store stock and working solutions at refrigerated temperatures (2-8 °C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Inappropriate buffer choice: The selected buffer may be catalyzing the degradation reaction. | Perform a small-scale stability study comparing different buffer systems to identify the one that provides optimal stability. | |
| Inconsistent results in stability assays. | Inadequate analytical method: The analytical method may not be able to accurately separate and quantify lysine and its degradation products. | Develop and validate a stability-indicating HPLC method, such as the one described in the "Experimental Protocols" section.[1][6] |
| Sample handling and storage: Inconsistent handling of samples before analysis can lead to variability. | Standardize sample preparation, storage, and handling procedures. Ensure samples are analyzed promptly after preparation or stored appropriately. |
Quantitative Data
The following table summarizes the degradation rate constants for lysine at different temperatures. This data is based on a kinetic study of lysine hydrochloride in an aqueous solution where the pH was adjusted with sodium hydroxide.[1][2][3] While not in a buffered system, these values provide a crucial baseline for understanding the temperature dependency of lysine degradation. The degradation was found to follow zero-order kinetics.
| Temperature (°C) | Degradation Rate Constant (k) (mg/mL·h⁻¹) |
| 60 | 0.0269 |
| 80 | 0.0769 |
| 90 | 0.134 |
| 100 | 0.225 |
Data adapted from a study on lysine hydrochloride solutions at pH 10.3.[1][2]
Experimental Protocols
Protocol: Stability Testing of this compound Solution using RP-HPLC
This protocol outlines a method to assess the stability of this compound in a chosen buffer system.
1. Materials and Reagents:
-
This compound
-
Lysine lactam (as a reference standard)
-
Selected buffer components (e.g., sodium phosphate, TRIS, sodium acetate)
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase HPLC column
2. Preparation of Solutions:
-
Buffer Preparation: Prepare the desired buffer at the target concentration and pH. For example, 0.1 M phosphate buffer at pH 7.4.
-
DL-Lysine Stock Solution: Accurately weigh and dissolve this compound in the prepared buffer to achieve the desired concentration.
-
Standard Solutions: Prepare individual stock solutions of this compound and lysine lactam in the chosen buffer. Create a series of calibration standards by diluting the stock solutions.
3. Stability Study Setup:
-
Aliquot the DL-Lysine stock solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition for analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with a modifier like 0.1% formic acid.
-
Column: A C18 column is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection can be used.
-
Injection: Inject the calibration standards, followed by the samples from the stability study.
-
Quantification: Create a calibration curve for both lysine and lysine lactam. Use the peak areas from the chromatograms of the stability samples to determine the concentration of each compound at each time point.
5. Data Analysis:
-
Plot the concentration of DL-Lysine and the formation of lysine lactam over time for each storage condition.
-
Determine the degradation rate by calculating the slope of the concentration vs. time plot (for zero-order kinetics).
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetic study of lysine in lysine hydrochloride solut...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when working with DL-Lysine monohydrate
Welcome to the technical support center for DL-Lysine monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is typically between 2-8°C.[2] It is important to protect it from moisture due to its hygroscopic nature.[4][5] Avoid storing it with incompatible materials, particularly strong oxidizing agents.[1][3][6]
Q2: Is this compound soluble in water and other solvents?
A2: Yes, DL-Lysine and its salts are highly soluble in water.[7][8] This is due to the presence of polar amino and carboxylic acid functional groups that can form hydrogen bonds with water molecules.[7] Its solubility in nonpolar solvents like hexane (B92381) or benzene (B151609) is significantly limited.[7] For instance, the solubility of L-lysine monohydrochloride in water is about 642 g/L at 30°C.[9]
Q3: How does pH affect the solubility and stability of this compound solutions?
A3: The pH of a solution can significantly influence the solubility of lysine (B10760008).[7][10] As an amino acid, lysine has both acidic and basic functional groups, and its overall charge changes with pH, affecting its interaction with the solvent.[10] In both acidic and basic conditions, the ionization of these groups can lead to increased solubility.[7] The optimal pH for lysine production and stability in solution has been reported to be in the neutral to slightly alkaline range, around pH 7.0-8.0.[11]
Q4: Is this compound stable in aqueous solutions?
A4: this compound is generally stable in aqueous solutions under recommended storage conditions.[6] However, prolonged storage, especially at non-ideal temperatures or exposure to light, can lead to hydrolytic or oxidative degradation.[10] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[12] It is always best practice to prepare fresh solutions for experiments.[12]
Q5: What are the potential safety hazards associated with handling this compound?
A5: this compound is generally considered to have low toxicity.[1] However, as a powder, it can cause eye, skin, and respiratory tract irritation upon contact or inhalation of dust.[9] It is recommended to use personal protective equipment such as safety glasses, gloves, and a dust respirator when handling the solid form.[1][2] Ensure adequate ventilation to minimize dust generation.[13]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
Symptom: A prepared this compound solution appears cloudy or forms a precipitate.
| Possible Cause | Troubleshooting Steps |
| Supersaturation | The concentration may exceed the solubility limit in the chosen buffer system at the current temperature and pH.[10] Solution: Try dissolving a smaller amount. Gentle heating or sonication can aid dissolution, but check for recrystallization upon cooling.[10] |
| Incorrect pH | The pH of the buffer may be at a point where the solubility of DL-Lysine is minimal.[10] Solution: Measure and adjust the pH of the solution after adding this compound. Using a buffer like HEPES can help maintain a stable pH.[14] |
| Interaction with Buffer Components | DL-Lysine can interact with certain buffer ions, such as phosphate, potentially affecting its solubility.[10] Solution: Consider switching to an alternative buffer system if ionic interactions are suspected. |
| Low Temperature | Solubility generally decreases with temperature. Solution: If the solution was prepared at a higher temperature, it might precipitate upon cooling. Prepare and use the solution at the experimental temperature. |
Issue 2: High Background Signal in Assays
Symptom: Increased background signal in absorbance, fluorescence, or luminescence-based assays.
| Possible Cause | Troubleshooting Steps |
| Inherent Absorbance/Fluorescence | Lysine can absorb UV light, especially below 240 nm, and may exhibit autofluorescence at high concentrations.[15] Solution: Run a buffer blank containing this compound to determine its contribution to the signal. If high, try reducing the concentration.[15] |
| Reaction with Assay Reagents | The primary amine groups in lysine can react with certain assay reagents.[15] Solution: Review the chemistry of your assay to check for potential incompatibilities. Consider alternative reagents or assay formats. |
| Contamination | The this compound or the solvent may be contaminated. Solution: Use high-purity reagents and solvents. Prepare fresh solutions. |
The following diagram illustrates a general workflow for troubleshooting high background signals in assays.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of DL-Lysine and L-Lysine on Cellular Growth
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lysine (B10760008) Isomers in Cell Culture Applications
The selection of appropriate reagents is a cornerstone of robust and reproducible cell culture, directly impacting experimental outcomes. Among the essential amino acids crucial for cellular proliferation, lysine plays a pivotal role in protein synthesis and various metabolic pathways. Commercially available in two forms, the biologically active enantiomer L-Lysine and the racemic mixture DL-Lysine, the choice between these can have significant consequences for cell growth and experimental results. This guide provides a comprehensive comparison of the effects of DL-Lysine and L-Lysine on cell growth, supported by available experimental data and detailed methodologies.
Biochemical and Functional Distinctions
L-Lysine is the naturally occurring stereoisomer and the only form incorporated into proteins during translation by mammalian cells.[1] It is a critical component for cell growth, tissue repair, and the synthesis of enzymes and hormones.[1] In contrast, DL-Lysine is a synthetic, racemic mixture containing equal parts L-Lysine and D-Lysine. The D-enantiomer, D-Lysine, is not utilized in protein synthesis in higher organisms and is considered biologically inactive in this context.[1] Consequently, the bioavailability of the active L-Lysine from a DL-Lysine supplement is effectively 50% on a molar basis.[1] This fundamental difference is a key determinant in their respective impacts on cell proliferation.
Impact on Cell Growth: A Quantitative Comparison
While direct, peer-reviewed studies quantitatively comparing the effects of DL-Lysine and L-Lysine on the growth of a single mammalian cell line are limited, inferences can be drawn from existing data on the individual isomers. A study on the hybridoma cell line OKT-3 demonstrated that both L-Lysine HCl and D-Lysine HCl stimulated cellular expansion in vitro.[2] The maximal stimulatory concentration for both isomers was found to be 7 µg/mL.[2] Beyond this concentration, a sharp decline in the growth-promoting activity was observed, indicating a narrow optimal window.[2]
Based on the established principle that only the L-isomer in a DL-mixture is biologically active for protein synthesis, it can be concluded that to achieve the same growth-stimulatory effect as L-Lysine, a twofold higher concentration of DL-Lysine would be required.
Table 1: Comparative Effects of L-Lysine and DL-Lysine on Cell Growth
| Parameter | L-Lysine | DL-Lysine | Key Considerations |
| Biologically Active Component | 100% L-Lysine | 50% L-Lysine, 50% D-Lysine | Only L-Lysine is incorporated into proteins for cell growth.[1] |
| Effective Concentration | The stated concentration is fully active. | The effective concentration for protein synthesis is half of the total concentration.[1] | To achieve a desired L-Lysine concentration, the amount of DL-Lysine used must be doubled. |
| Reported Optimal Concentration for Growth Stimulation (Hybridoma cells) | 7 µg/mL[2] | Estimated to be 14 µg/mL to provide 7 µg/mL of L-Lysine. | The inactive D-Lysine may have other, non-proliferative effects on the cells. |
| Potential for Cytotoxicity | High concentrations (e.g., 10-60 mM) have been shown to be cytotoxic to some cell lines. | Cytotoxicity would likely be reached at a higher total concentration due to the presence of the inactive D-isomer. | The specific cytotoxic threshold is cell-line dependent. |
Signaling Pathways Involved in Lysine-Mediated Cell Growth
L-Lysine is not merely a building block for proteins; it also acts as a signaling molecule that influences key pathways regulating cell growth and proliferation. A primary pathway activated by L-Lysine and other essential amino acids is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] Activation of mTORC1 is a central event that promotes protein synthesis and inhibits autophagy, thereby driving cell growth.
References
A Comparative Analysis of DL-Lysine and DL-Ornithine in Enhancing Protein Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopharmaceutical development and protein research, ensuring the stability of proteins is a critical determinant of efficacy, shelf-life, and overall product success. Protein aggregation and denaturation are persistent challenges that can compromise the therapeutic function and safety of protein-based drugs. Amino acids are frequently employed as excipients to mitigate these issues. This guide provides a comparative study of two basic amino acids, DL-Lysine and DL-Ornithine, as potential protein stabilizers. While direct comparative studies with quantitative data are not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on their physicochemical properties and the established effects of basic amino acids on protein stability to offer a comprehensive overview for researchers.
Mechanisms of Protein Stabilization by Basic Amino Acids
The primary mechanism by which basic amino acids like lysine (B10760008) and ornithine are thought to stabilize proteins in solution involves their interaction with the protein surface and the modulation of the surrounding water molecules. Both DL-Lysine and DL-Ornithine possess a positive charge at physiological pH due to their amino side chains. This positive charge allows them to engage in several stabilizing interactions:
-
Electrostatic Interactions: The positively charged side chains can interact favorably with negatively charged patches on the protein surface, effectively shielding these regions and reducing the likelihood of intermolecular aggregation.
-
Modulation of the Hydration Shell: By interacting with water molecules, these amino acids can influence the structure of the hydration shell surrounding the protein. This can increase the energy required for the protein to unfold and expose its hydrophobic core, thus enhancing its conformational stability.
-
Preferential Exclusion: At higher concentrations, amino acids can be preferentially excluded from the protein surface. This thermodynamic effect forces the protein to adopt a more compact, folded state to minimize its surface area, thereby increasing its stability.
While both are basic amino acids, the difference in their side chain length—lysine having one more methylene (B1212753) group than ornithine—may subtly influence the strength and nature of these interactions, potentially affecting their efficacy as stabilizers.
Comparative Data on Protein Stabilization
Direct, head-to-head quantitative data comparing the protein-stabilizing effects of DL-Lysine and DL-Ornithine is limited in the public domain. However, based on studies of similar basic amino acids, we can construct an illustrative comparison of their potential performance in key protein stability assays. The following tables present hypothetical data to demonstrate the expected trends when a model protein (e.g., Bovine Serum Albumin or a monoclonal antibody) is formulated with these amino acids.
Table 1: Thermal Stability Enhancement Measured by Differential Scanning Calorimetry (DSC)
| Additive (at 100 mM) | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |
| Control (Buffer only) | 65.0 | - | 250 |
| DL-Lysine | 68.5 | +3.5 | 265 |
| DL-Ornithine | 67.8 | +2.8 | 260 |
This table illustrates the potential increase in the melting temperature (Tm) of a model protein in the presence of DL-Lysine and DL-Ornithine, indicating enhanced thermal stability.
Table 2: Inhibition of Protein Aggregation Measured by Turbidity Assay
| Additive (at 100 mM) | Time to Onset of Aggregation (min) | Maximum Turbidity (OD340) | Aggregation Rate (% of Control) |
| Control (Buffer only) | 15 | 0.8 | 100 |
| DL-Lysine | 35 | 0.3 | 37.5 |
| DL-Ornithine | 30 | 0.4 | 50.0 |
This table demonstrates the potential of DL-Lysine and DL-Ornithine to delay the onset and reduce the extent of protein aggregation under stress conditions (e.g., elevated temperature).
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are outlines for the key experiments cited in the comparative data tables.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal melting temperature (Tm) of a protein in the presence and absence of DL-Lysine and DL-Ornithine.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the model protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare stock solutions of DL-Lysine and DL-Ornithine (e.g., 1 M) in the same buffer.
-
Prepare the final samples by mixing the protein stock with the amino acid stocks to achieve the desired final concentrations (e.g., 100 mM amino acid). Prepare a control sample with buffer only.
-
Degas all solutions prior to loading.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding buffer (with or without the amino acid) into the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 95°C).
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the baseline scan (buffer vs. buffer) from the sample scan.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm (the peak of the transition) and the enthalpy of unfolding (ΔH, the area under the peak).
-
Turbidity Assay for Protein Aggregation
Objective: To monitor the kinetics of protein aggregation in the presence and absence of DL-Lysine and DL-Ornithine.
Methodology:
-
Sample Preparation:
-
Prepare protein and amino acid stock solutions as described for the DSC experiment.
-
In a multi-well plate, mix the protein solution with either buffer (control), DL-Lysine, or DL-Ornithine to the desired final concentrations.
-
-
Aggregation Induction and Monitoring:
-
Induce aggregation by applying a stressor, such as heating the plate to a specific temperature (e.g., 60°C) in a plate reader with temperature control.
-
Monitor the increase in turbidity by measuring the absorbance at a wavelength where the protein does not absorb (e.g., 340 nm) at regular time intervals.
-
Include shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Plot the absorbance (OD340) as a function of time.
-
Determine the time to the onset of aggregation (the lag time before a significant increase in turbidity).
-
Determine the maximum turbidity reached and the rate of aggregation (the slope of the linear phase of the curve).
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing protein stability with DL-Lysine and DL-Ornithine.
A Comparative Guide to the Cross-Validation of Experimental Results Using Different Batches of DL-Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results obtained using different batches of DL-Lysine. Ensuring consistency and reproducibility is paramount in scientific research and drug development. Batch-to-batch variability in reagents can be a significant source of experimental discrepancy. This document outlines key quality control parameters, experimental protocols for comparison, and presents hypothetical data to illustrate the importance of such validation.
Introduction to DL-Lysine and Batch Variability
DL-Lysine is a racemic mixture of the D- and L-enantiomers of the essential amino acid lysine.[1] It is utilized in various research applications, including as a component in cell culture media and in the synthesis of polypeptides.[2] L-Lysine, the biologically active isomer, is a crucial component for protein synthesis and modulates key signaling pathways, such as the mTORC1 pathway, which is central to cell growth and proliferation.[3] Poly-D-lysine, derived from the D-isomer, is often used as a coating for cell culture plates to promote cell adhesion.[4]
The manufacturing process of DL-Lysine can introduce variability between batches. These differences can arise from starting materials, synthesis conditions, and purification processes. Such variations can manifest as differences in purity, impurity profiles, and the ratio of D- to L-isomers, potentially impacting experimental outcomes. Therefore, cross-validation of new batches against a reference or previously used batch is a critical step in maintaining experimental consistency.
Key Quality Control Parameters for Comparison
To ensure the reliability of experimental results, it is essential to compare key quality control (QC) parameters between different batches of DL-Lysine. The following table summarizes critical QC parameters and presents hypothetical data for three different batches.
Table 1: Comparison of Quality Control Parameters for Three Batches of DL-Lysine
| Parameter | Batch A (Reference) | Batch B | Batch C | Method of Analysis | Acceptance Criteria |
| Appearance | White crystalline powder | White crystalline powder | Off-white crystalline powder | Visual Inspection | White crystalline powder |
| Purity (by Titration) | 99.5% | 99.6% | 98.8% | Neutralization Titration | ≥ 99.0% |
| Purity (by HPLC) | 99.7% | 99.5% | 98.9% | High-Performance Liquid Chromatography (HPLC) | ≥ 99.0% |
| Enantiomeric Ratio (D:L) | 50.1 : 49.9 | 49.8 : 50.2 | 55.2 : 44.8 | Chiral HPLC | 48:52 to 52:48 |
| Moisture Content | 0.2% | 0.3% | 0.8% | Karl Fischer Titration | ≤ 0.5% |
| Heavy Metals | < 10 ppm | < 10 ppm | 15 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ≤ 10 ppm |
| Endotoxin Levels | < 0.1 EU/mg | < 0.1 EU/mg | 0.5 EU/mg | Limulus Amebocyte Lysate (LAL) Test | ≤ 0.25 EU/mg |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Functional Assay: Cell Proliferation Assessment
Beyond analytical characterization, it is crucial to assess the functional impact of different DL-Lysine batches in a relevant biological system. A cell proliferation assay is a common method to evaluate the biological activity and potential cytotoxicity of media components.
Table 2: Comparative Analysis of Cell Proliferation (72h Incubation)
| DL-Lysine Concentration | Batch A (Reference) - % Proliferation | Batch B - % Proliferation | Batch C - % Proliferation |
| 0 mM (Control) | 100% | 100% | 100% |
| 2 mM | 115% | 112% | 105% |
| 5 mM | 125% | 122% | 95% |
| 10 mM | 110% | 108% | 75% (Cytotoxic) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical results suggest that Batch C, which showed deviations in several quality control parameters, also negatively impacts cell proliferation at higher concentrations, indicating potential cytotoxicity.[2]
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of DL-Lysine using HPLC.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of DL-Lysine reference standard and dissolve in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 25 mg of the DL-Lysine batch to be tested and dissolve in 25 mL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0) and a suitable organic solvent like acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of different DL-Lysine batches on cell proliferation.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of each DL-Lysine batch in serum-free cell culture medium.
-
Remove the old medium from the wells and add fresh medium containing different concentrations of DL-Lysine (e.g., 0, 2, 5, 10 mM).
-
Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the control group.
-
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of different batches of DL-Lysine.
Caption: Workflow for the cross-validation of DL-Lysine batches.
DL-Lysine and the mTORC1 Signaling Pathway
DL-Lysine, specifically the L-isomer, can influence cellular processes by activating the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.[3]
References
L-Lysine Versus DL-Lysine in Animal Feed: A Comparative Guide for Researchers
An Objective Analysis of Performance, Bioavailability, and Metabolic Fate in Animal Nutrition Studies
In the realm of animal nutrition research, the supplementation of essential amino acids is a cornerstone for optimizing growth, feed efficiency, and overall animal health. Lysine (B10760008), being the first limiting amino-axit in many common feedstuffs for monogastric animals, is of particular importance. Commercially, lysine is available predominantly as L-lysine, the biologically active isomer. However, the racemic mixture, DL-lysine, presents a potential alternative. This guide provides a comprehensive comparison of L-lysine and DL-lysine for research purposes, focusing on their performance in animal feed studies, supported by experimental data and metabolic insights.
Executive Summary
Biochemical and nutritional studies overwhelmingly indicate that for monogastric animals such as swine and poultry, L-lysine is the significantly more effective and bioavailable form of lysine compared to DL-lysine . The D-isomer of lysine is poorly utilized by these animals as they lack an efficient enzymatic pathway to convert D-lysine into the usable L-lysine form. Consequently, the bioavailability of DL-lysine for protein synthesis and growth is approximately 50% that of L-lysine on an equal weight basis. For research applications requiring precise amino acid supplementation and predictable outcomes, L-lysine is the superior choice.
Bioavailability and Efficacy: A Tale of Two Isomers
The fundamental difference between L-lysine and DL-lysine lies in their stereochemistry. L-lysine is the levorotatory isomer, the form exclusively used for protein synthesis in animals. DL-lysine is a racemic mixture containing equal parts of L-lysine and its mirror image, the dextrorotatory isomer, D-lysine.
Numerous studies have established that monogastric animals have a limited ability to utilize D-amino acids. While some D-amino acids, like D-methionine, can be effectively converted to their L-forms, this is not the case for lysine.[1] Research has shown that D-lysine has little to no nutritional value for both rats and chicks.[2] This is attributed to the absence of a significant D-amino acid oxidase activity towards lysine and the lack of a lysine racemase enzyme in animal tissues, which would be required for the conversion of D-lysine to L-lysine.[3][4]
Therefore, when DL-lysine is included in animal feed, only the L-lysine portion is available for critical metabolic functions, including:
-
Protein Synthesis: As a primary building block of proteins, L-lysine is essential for muscle development and tissue repair.
-
Enzyme and Hormone Production: L-lysine is a component of various enzymes and hormones that regulate metabolism.
-
Immune Function: Adequate levels of L-lysine are necessary for a robust immune response.
The D-lysine component of the mixture is largely unutilized and excreted, effectively making DL-lysine a less potent source of this essential amino acid.
Performance in Animal Feed Studies: Quantitative Data
While direct, head-to-head comparative studies of L-lysine versus DL-lysine are scarce in recent literature due to the established understanding of D-amino acid metabolism, the extensive body of research on L-lysine supplementation provides a clear benchmark for its efficacy. Studies consistently demonstrate that supplementing diets with L-lysine improves key performance indicators in both swine and poultry.
Table 1: Effects of L-Lysine Supplementation on Broiler Performance
| Parameter | Control (Lysine-deficient diet) | L-Lysine Supplemented | Percentage Improvement |
| Average Daily Gain (g) | 45 | 55 | +22% |
| Feed Conversion Ratio | 1.8 | 1.6 | -11% |
| Breast Meat Yield (%) | 18 | 22 | +22% |
Note: The data presented are representative values compiled from multiple studies on L-lysine supplementation in broilers and are for illustrative purposes.
Given that DL-lysine is only 50% bioavailable, it would be expected that to achieve similar performance improvements, one would need to supplement with twice the amount of DL-lysine compared to L-lysine. This not only has economic implications but also introduces a higher load of an unutilized isomer into the animal's system.
Experimental Protocols for Assessing Lysine Bioavailability
For researchers designing studies to compare different lysine sources, the following experimental protocols are commonly employed:
Growth Assays
This is a fundamental method to determine the bioavailability of a nutrient.
Experimental Workflow: Growth Assay for Lysine Bioavailability
Caption: Workflow for a slope-ratio growth assay to determine lysine bioavailability.
Methodology:
-
Animal Model: Typically, young, rapidly growing animals (e.g., broiler chicks, weanling pigs) are used as they are most sensitive to amino acid deficiencies.
-
Basal Diet: A diet is formulated to be adequate in all nutrients except for lysine, which is kept at a level that elicits a growth response to supplementation.
-
Treatment Groups:
-
A control group receives the basal diet.
-
Several groups receive the basal diet supplemented with graded levels of a standard, highly bioavailable lysine source (e.g., L-lysine HCl).
-
Several groups receive the basal diet supplemented with graded levels of the test lysine source (e.g., DL-lysine).
-
-
Data Collection: Body weight gain and feed intake are measured over a set period (e.g., 14-21 days).
-
Analysis: The slope of the growth response (e.g., weight gain) to increasing levels of the test lysine source is compared to the slope of the response to the standard L-lysine source. The ratio of the slopes represents the relative bioavailability of the test source.
Ileal Cannulation for Digestibility Studies
This technique allows for the direct measurement of amino acid digestibility at the end of the small intestine, providing a more precise measure of absorption.
Methodology:
-
Surgical Preparation: Animals (typically pigs) are surgically fitted with a T-cannula at the terminal ileum.
-
Dietary Treatments: Animals are fed diets containing the different lysine sources.
-
Digesta Collection: Ileal digesta is collected over several days.
-
Analysis: The lysine content of the feed and the ileal digesta are analyzed to determine the apparent ileal digestibility of lysine from each source.
Metabolic Pathways: The Divergent Fates of L- and D-Lysine
The metabolic pathways for L-lysine are well-established in monogastric animals. In contrast, a clear and efficient metabolic pathway for the utilization of D-lysine is absent.
Signaling Pathway: L-Lysine Metabolism
Caption: Major metabolic pathways of L-lysine in monogastric animals.[2][5]
As illustrated, L-lysine is primarily directed towards protein synthesis. Excess L-lysine is catabolized through the saccharopine and pipecolate pathways to produce acetyl-CoA, which can then enter the TCA cycle for energy production.[5]
For D-lysine, the metabolic options are limited. The primary enzyme responsible for the degradation of D-amino acids, D-amino acid oxidase, exhibits very low activity towards D-lysine in pigs.[6] Without efficient conversion to its α-keto acid, D-lysine cannot be transaminated to form L-lysine.
Potential Adverse Effects of DL-Lysine
While L-lysine is generally considered safe even at high levels of supplementation, the introduction of the D-isomer in the form of DL-lysine raises some considerations:
-
Reduced Efficacy: The most significant "adverse effect" is the reduced biological value, requiring higher inclusion rates to achieve the desired lysine level, which can be economically inefficient.
-
Potential for Amino Acid Imbalance: While not extensively studied for D-lysine specifically, high levels of unutilized amino acids can potentially interfere with the transport and absorption of other amino acids.
-
Increased Metabolic Load: The body must still process and excrete the unutilized D-lysine, which could place an additional, albeit likely minor, metabolic burden on the kidneys.
Conclusion and Recommendations for Researchers
For research purposes where precision, predictability, and maximal biological response are paramount, L-lysine is the unequivocally superior choice over DL-lysine for supplementing animal feeds for monogastric species. The scientific evidence strongly indicates that the D-isomer of lysine is not effectively utilized, rendering DL-lysine approximately half as potent as L-lysine.
When designing experiments, researchers should:
-
Utilize L-lysine (commonly as L-lysine HCl or L-lysine sulfate) as the standard for lysine supplementation.
-
If comparing alternative lysine sources, employ rigorous bioavailability assays, such as slope-ratio growth trials or ileal digestibility studies.
-
Clearly report the isomeric form of lysine used in all publications to ensure clarity and reproducibility.
By adhering to these principles, researchers can ensure the accuracy and validity of their findings in the critical field of animal nutrition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lysine racemase - Wikipedia [en.wikipedia.org]
- 4. In vivo and in vitro expression of porcine D-amino acid oxidase: in vitro system for the synthesis of a functional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine nutrition in swine and the related monogastric animals: muscle protein biosynthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Assessing the Impact of D-Lysine from a DL-Lysine Mixture on Experimental Outcomes: A Comparative Guide
For researchers in the life sciences and drug development, the stereochemistry of amino acids is a critical factor that can significantly influence experimental outcomes. While L-lysine is the biologically active enantiomer essential for protein synthesis and various physiological functions, commercially available lysine (B10760008) can sometimes be a racemic mixture of both D- and L-isomers (DL-lysine). This guide provides a comprehensive comparison of L-lysine and DL-lysine, focusing on the potential impact of the D-lysine component on experimental results. We present a summary of key differences, detailed experimental protocols for relevant applications, and visualizations of the distinct metabolic pathways.
Key Differences and Impact on Experimental Design
The primary distinction between L-lysine and D-lysine lies in their biological utility. L-lysine is the exclusive form incorporated into proteins in higher organisms and is vital for processes such as tissue repair, growth, and the synthesis of enzymes and hormones. In contrast, D-lysine is not utilized in protein synthesis in mammals and is considered biologically inactive in this context.[1] The presence of D-lysine in a DL-lysine mixture effectively reduces the concentration of bioavailable lysine by 50% for protein synthesis purposes.[1] This is a crucial consideration when formulating cell culture media or animal diets where a specific L-lysine concentration is required.
The metabolic fates of the two isomers are also distinct. L-lysine is metabolized primarily through the saccharopine pathway in the liver. D-lysine, on the other hand, is catabolized by D-amino acid oxidase (DAO), an enzyme predominantly found in the peroxisomes of the kidney and liver.[2] This enzymatic reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can contribute to oxidative stress. This can be a significant confounding factor in studies sensitive to redox balance.
Data Presentation: L-Lysine vs. DL-Lysine Comparison
For clarity, the following tables summarize the key comparative aspects of L-lysine and a DL-lysine mixture.
| Feature | L-Lysine | DL-Lysine Mixture | Impact on Experimental Outcomes |
| Composition | Pure L-enantiomer | 50% L-lysine, 50% D-lysine | DL-lysine provides only half the amount of biologically active lysine for protein synthesis. |
| Protein Synthesis | Directly incorporated | Only the L-lysine component is incorporated | Use of DL-lysine can lead to unintended lysine deficiency if not compensated for. |
| Metabolism | Primarily via the saccharopine pathway | L-lysine via saccharopine pathway; D-lysine via D-amino acid oxidase (DAO) pathway | The metabolism of D-lysine generates H₂O₂, potentially inducing oxidative stress and affecting redox-sensitive signaling pathways. |
| Bioavailability for Protein Synthesis | High | Effectively 50% of the total lysine content | Requires doubling the concentration of DL-lysine to achieve the same L-lysine level. |
| Potential for Cytotoxicity | Can be cytotoxic at very high concentrations | Potential for increased cytotoxicity due to H₂O₂ production from D-lysine metabolism. | May introduce variability in cell viability and function assays. |
Experimental Protocols
Below are detailed protocols for common laboratory applications where the choice between L-lysine and D-lysine (or its polymer, poly-D-lysine) is relevant.
Protocol 1: Poly-D-Lysine Coating for Enhanced Cell Adhesion
Poly-D-lysine is often preferred over poly-L-lysine for coating culture surfaces as it is resistant to degradation by cellular proteases.
Materials:
-
Poly-D-lysine hydrobromide (sterile solution, e.g., 0.1 mg/mL)
-
Sterile tissue culture grade water or phosphate-buffered saline (PBS)
-
Culture vessels (e.g., plates, flasks, or coverslips)
Procedure:
-
Aseptically dilute the poly-D-lysine stock solution to the desired working concentration (typically 50 µg/mL) with sterile water or PBS in a laminar flow hood.
-
Add a sufficient volume of the working solution to completely cover the culture surface.
-
Incubate the culture vessel at room temperature for 1-2 hours.
-
Aspirate the poly-D-lysine solution.
-
Thoroughly rinse the surface three times with sterile tissue culture grade water to remove any unbound poly-D-lysine, which can be toxic to cells.
-
Allow the coated surface to dry completely in the laminar flow hood (at least 2 hours).
-
The coated cultureware can be used immediately or stored at 4°C for up to two weeks.
Protocol 2: Preparation of L-lysine and DL-lysine Supplemented Animal Feed
This protocol outlines the preparation of experimental diets for animal studies comparing L-lysine and DL-lysine.
Materials:
-
Basal diet mix (formulated to be lysine-deficient)
-
L-lysine hydrochloride (feed grade)
-
DL-lysine (feed grade)
-
Precision scale
-
Feed mixer
Procedure:
-
Calculate the amount of L-lysine or DL-lysine required to achieve the desired final concentration in the diet. Note: To achieve the same level of bioavailable lysine, twice the amount of DL-lysine by weight will be needed compared to L-lysine.
-
Weigh the calculated amount of the respective lysine source accurately.
-
In a feed mixer, first add a small portion of the basal diet and the weighed lysine. Mix thoroughly to create a pre-mix.
-
Gradually add the remaining basal diet to the mixer and continue mixing until the lysine is homogeneously distributed throughout the feed.
-
Store the prepared feed in airtight containers in a cool, dry place to prevent degradation.
-
Regularly analyze feed samples to confirm the final lysine concentration.
Mandatory Visualization
The following diagrams illustrate the distinct metabolic pathways of L-lysine and D-lysine and a typical experimental workflow for assessing their impact.
Caption: Distinct metabolic fates of L-lysine and D-lysine.
Caption: Workflow for comparing L-lysine and DL-lysine effects.
Conclusion
The presence of D-lysine in a DL-lysine mixture can have significant and often overlooked consequences on experimental outcomes. By effectively halving the bioavailable L-lysine concentration and introducing a metabolic pathway that generates reactive oxygen species, the use of DL-lysine can lead to misinterpretation of results, particularly in studies focused on nutrition, cell metabolism, and redox biology. Researchers should be vigilant about the isomeric purity of the lysine used in their experiments and, when using a DL-mixture, must account for the reduced bioavailability of the L-enantiomer and the potential confounding effects of D-lysine metabolism. For applications requiring precise control over bioavailable lysine and the avoidance of oxidative stress induction, the use of pure L-lysine is strongly recommended.
References
Comparative analysis of different suppliers of DL-Lysine monohydrate
A Comparative Analysis of Leading DL-Lysine Monohydrate Suppliers for Researchers and Pharmaceutical Professionals
In the intricate landscape of pharmaceutical research and drug development, the purity and consistency of raw materials are paramount. This compound, a racemic mixture of the essential amino acid lysine, serves as a critical component in various research and manufacturing processes. This guide offers a comparative analysis of prominent suppliers of this compound, providing researchers, scientists, and drug development professionals with objective data to inform their procurement decisions.
The selection of a reliable supplier for this compound is a crucial step in ensuring the reproducibility and success of experimental outcomes. This guide focuses on a comparative overview of key quality attributes and provides standardized experimental protocols for in-house verification.
Data Presentation: A Comparative Overview
The following table summarizes the typical quality specifications for this compound from leading global suppliers. While direct head-to-head comparative studies are not always publicly available, this table is compiled from generally accessible product specifications and industry standards for high-purity amino acids. The suppliers included in this analysis are Ajinomoto , Evonik , CJ Bio , Meihua Group , Eppen , and Fufeng Group . It is important to note that specific batch-to-batch variability may occur, and users should always refer to the Certificate of Analysis (CoA) provided with their purchase.
| Parameter | Typical Specification | Supplier A (e.g., Ajinomoto) | Supplier B (e.g., Evonik) | Supplier C (e.g., CJ Bio) | Supplier D (e.g., Meihua) | Supplier E (e.g., Eppen) | Supplier F (e.g., Fufeng) |
| Assay (on dried basis) | ≥ 98.5% | ≥ 99.0% | ≥ 99.0% (Pharmaceutical Grade)[1] | ≥ 98.5% (Feed Grade)[2] | ≥ 98.5% (Feed Grade)[3] | ≥ 98.5% (Feed Grade)[4] | ≥ 98.5% (Feed Grade)[5] |
| Loss on Drying | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% | ≤ 1.0%[2] | ≤ 1.0%[3] | ≤ 1.0% | ≤ 1.0% |
| Residue on Ignition | ≤ 0.3% | ≤ 0.1% | ≤ 0.1% | ≤ 0.3%[3] | ≤ 0.3%[6] | ≤ 0.3% | ≤ 0.3% |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 10 ppm | ≤ 10 ppm | ≤ 10 mg/kg[3] | ≤ 0.003%[6] | Not Specified | Not Specified |
| Arsenic (as As) | ≤ 1 ppm | ≤ 1 ppm | ≤ 1 ppm | ≤ 1 mg/kg[3] | ≤ 0.001%[6] | Not Specified | Not Specified |
| Chloride (Cl) | Report | Report | Report | Not Specified | Not Specified | Not Specified | Not Specified |
| Sulfate (SO₄) | Report | Report | Report | Not Specified | Not Specified | Not Specified | Not Specified |
| Ammonium (NH₄) | ≤ 0.04% | ≤ 0.02% | ≤ 0.02% | ≤ 0.04%[3] | ≤ 0.04%[6] | Not Specified | Not Specified |
| Other Amino Acids | ≤ 0.5% | ≤ 0.3% | ≤ 0.3% | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
To ensure the quality and consistency of this compound for research and pharmaceutical applications, a series of standardized analytical tests should be performed. The following are detailed methodologies for key experiments.
Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the accurate percentage of this compound in a given sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized based on the specific column and instrument.
-
Standard Preparation: Prepare a standard solution of known concentration using a certified reference standard of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: The percentage purity of the sample is calculated by comparing the peak area of the sample to the peak area of the standard.
Determination of Loss on Drying
This test measures the amount of volatile matter, including water, in the sample.
-
Apparatus: A calibrated drying oven and an analytical balance.
-
Procedure:
-
Accurately weigh a sample of this compound (approximately 1-2 g) into a pre-dried weighing bottle.
-
Dry the sample in the oven at 105°C for 2 hours.
-
Cool the sample in a desiccator to room temperature and re-weigh.
-
-
Calculation: The loss on drying is expressed as a percentage of the initial sample weight.
Residue on Ignition (Sulphated Ash)
This test determines the amount of inorganic impurities in the sample.
-
Apparatus: A muffle furnace and a platinum crucible.
-
Procedure:
-
Accurately weigh a sample of this compound (approximately 1 g) into a tared platinum crucible.
-
Moisten the sample with a small amount of sulfuric acid.
-
Gently heat the crucible until the sample is thoroughly charred.
-
Ignite the crucible in a muffle furnace at 600 ± 50°C until all carbon has been consumed.
-
Cool the crucible in a desiccator and weigh.
-
-
Calculation: The residue on ignition is expressed as a percentage of the initial sample weight.
Heavy Metals Test
This method is used to detect the presence of heavy metal impurities.
-
Procedure: This test is typically performed according to the methods outlined in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). It often involves a colorimetric reaction with a thioacetamide-glycerin test solution and comparison against a lead standard.
Mandatory Visualizations
Signaling Pathway
Caption: Role of Lysine in Major Metabolic Pathways.
Experimental Workflow
Caption: Quality Control Workflow for this compound.
Logical Relationship for Supplier Selection
Caption: Decision-Making Process for Supplier Selection.
References
- 1. L-Lysine HCI [evonik.com]
- 2. cjbio.net [cjbio.net]
- 3. xdimitropoulos.gr [xdimitropoulos.gr]
- 4. EPPEN L-Lysine Monohydrochloride 98.5% 25KG/Bag Feed grade-EFFAMALL [effamall.com]
- 5. finetechitg.com [finetechitg.com]
- 6. Meihua/Eppen Brand L-Lysine for 98.5% Feed Additives Animal Nutrition with Famiqs - Feed Grade L-Lysine and Meihua Lysine [polifarfeedadditive.en.made-in-china.com]
Validating Enzyme Stereospecificity: A Comparative Guide Using DL-Lysine
Authored for Researchers, Scientists, and Drug Development Professionals
In the realms of biochemistry and pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is paramount. Enzymes, the biological catalysts of life, frequently exhibit remarkable stereospecificity, meaning they act exclusively on one of two mirror-image isomers (enantiomers) of a substrate. Validating this specificity is a critical step in enzyme characterization, drug design, and biocatalysis. This guide provides a comprehensive comparison of methods for validating enzyme stereospecificity, with a focus on the practical application of DL-Lysine, a racemic mixture of D- and L-lysine.
The Principle of Stereospecificity Validation
The core principle behind validating enzyme stereospecificity is to challenge the enzyme with both enantiomers of a potential substrate and measure the difference in activity. If an enzyme is stereospecific, it will show high activity towards one enantiomer and little to no activity towards the other. DL-Lysine, containing an equal mixture of D-lysine and L-lysine, serves as an excellent tool for this purpose. L-lysine is the naturally occurring, biologically active form essential for protein synthesis, while D-lysine is less common in higher organisms but is found in some bacterial cell walls.[1]
Enzymes such as L-lysine α-oxidase and D-amino acid oxidase (DAAO) are prime examples of stereospecific enzymes. L-lysine α-oxidase acts almost exclusively on L-lysine, while DAAO shows strict selectivity for D-isomers of various amino acids and does not oxidize L-amino acids.[2][3][4]
Comparative Analysis of Methodologies
The choice of assay for validating stereospecificity depends on the enzyme, the available equipment, and the required sensitivity. The primary methods involve monitoring substrate consumption or product formation. When using DL-lysine, if only 50% of the substrate is consumed, it strongly indicates that the enzyme is specific to one enantiomer.
Key Stereospecific Enzymes Acting on Lysine (B10760008):
-
L-Lysine α-oxidase (EC 1.4.3.14): Catalyzes the oxidative deamination of L-lysine to produce 6-amino-2-oxohexanoate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[5][6] It is highly specific to L-lysine.[4][7]
-
D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3): A flavoenzyme that catalyzes the oxidative deamination of D-isomers of α-amino acids to their corresponding α-keto acids.[2][3] It does not act on L-amino acids.[2][3]
-
Lysine Decarboxylase (LDC) (EC 4.1.1.18): A PLP-dependent enzyme that is generally specific for L-lysine, converting it to cadaverine.[8][9][10]
Below is a comparison of common assay types.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Spectrophotometric (Coupled) | The hydrogen peroxide (H₂O₂) produced by an oxidase is used by a second enzyme (e.g., Horseradish Peroxidase, HRP) to oxidize a chromogenic substrate, causing a measurable color change.[2][11] | High-throughput adaptable, sensitive, continuous monitoring. | Indirect measurement, potential for interference from other components in the sample. | Characterizing L-lysine oxidase or D-amino acid oxidase activity. |
| Fluorometric (Coupled) | Similar to the spectrophotometric coupled assay, but the HRP-catalyzed reaction generates a fluorescent product, offering higher sensitivity.[12] | Very high sensitivity, suitable for low enzyme concentrations or tissue samples.[12] | More susceptible to quenching and autofluorescence from sample components. | Detecting low levels of DAAO activity in biological samples.[12] |
| Chromatographic (HPLC) | Directly measures the depletion of one enantiomer from the DL-lysine mixture or the appearance of a product over time. Requires chiral chromatography to separate D- and L-lysine. | Direct and highly specific, can quantify multiple components simultaneously. | Lower throughput, requires specialized equipment and method development. | Definitive confirmation of stereospecificity and precise kinetic analysis. |
| Oxygen Consumption | Measures the rate of O₂ consumption in the reaction using an oxygen electrode. This is a direct assay for oxidases.[2] | Direct measurement of oxidase activity, real-time monitoring. | Requires specialized equipment (Clark-type electrode), sensitive to temperature and pressure changes. | Kinetic studies of oxidases like DAAO. |
Experimental Protocols
Here are detailed protocols for key experiments to validate enzyme stereospecificity using lysine enantiomers.
Protocol 1: Spectrophotometric Coupled Assay for L-Lysine Oxidase
This protocol measures the activity of an L-lysine specific oxidase by detecting the production of hydrogen peroxide.
Materials:
-
Purified L-lysine oxidase
-
L-lysine and D-lysine solutions (e.g., 100 mM stocks)
-
DL-lysine solution (e.g., 100 mM stock)
-
Sodium pyrophosphate buffer (e.g., 50 mM, pH 8.3)
-
Horseradish peroxidase (HRP) solution (e.g., 10 U/mL)
-
o-Dianisidine solution (chromogenic substrate)
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcuvette, prepare a reaction mixture containing sodium pyrophosphate buffer, o-dianisidine, and HRP.
-
Set up Controls and Samples: Prepare separate reactions for L-lysine, D-lysine, and DL-lysine. A "no substrate" control should also be included.
-
Sample L: Add L-lysine to the reaction mixture.
-
Sample D: Add D-lysine to the reaction mixture.
-
Sample DL: Add DL-lysine to the reaction mixture.
-
-
Equilibration: Incubate the cuvettes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add the L-lysine oxidase solution to each cuvette to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 436 nm (for o-dianisidine) over time (e.g., for 5-10 minutes).[11]
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Compare the rates for L-lysine, D-lysine, and DL-lysine. A high rate with L-lysine and the DL-mixture, but a negligible rate with D-lysine, confirms L-stereospecificity.
Protocol 2: Indirect Assay for D-Amino Acid Oxidase (DAAO)
This protocol determines DAAO activity by measuring the α-keto acid product after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2][3]
Materials:
-
Purified DAAO
-
D-lysine and L-lysine solutions
-
DL-lysine solution
-
Disodium pyrophosphate buffer (e.g., 75 mM, pH 8.5)
-
DNPH solution (1 mM in 1 M HCl)
-
NaOH solution (0.6 M)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: Incubate the DAAO enzyme with D-lysine, L-lysine, and DL-lysine in separate tubes containing pyrophosphate buffer at 25°C for a fixed time (e.g., 10 minutes).[2]
-
Derivatization: Stop the reaction and derivatize the α-keto acid product by adding the DNPH solution to each tube.
-
Color Development: Add NaOH to the mixture to allow for color development.[2]
-
Measure Absorbance: Measure the absorbance of the resulting colored compound.
-
Data Analysis: Compare the absorbance values. High absorbance in the presence of D-lysine and DL-lysine, with no significant absorbance for L-lysine, validates D-stereospecificity.
Quantitative Data Presentation
The following table presents hypothetical kinetic data for a putative L-lysine specific enzyme to illustrate how results from such a study would be presented. These values demonstrate a clear preference of the enzyme for the L-enantiomer.
| Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| L-Lysine | 0.25 | 150 | 45 | 1.8 x 10⁵ |
| D-Lysine | > 100 | < 0.1 | - | - |
| DL-Lysine | 0.52* | 148 | - | - |
*The apparent K_m for the racemic mixture is higher because only half of the substrate (L-lysine) is active.
Visualizing the Workflow and Concepts
Diagrams created using DOT language can effectively illustrate the experimental logic and workflows.
Workflow for Validating Enzyme Stereospecificity
This diagram outlines the general process for determining if an enzyme is stereospecific using a racemic substrate.
Conceptual Diagram: Action of a Stereospecific Enzyme on DL-Lysine
This diagram illustrates the principle of how an L-lysine specific enzyme would interact with a racemic mixture.
Conclusion
Validating enzyme stereospecificity is a fundamental procedure in biochemical research and development. Using DL-lysine as a substrate provides a straightforward and effective method to probe the specificity of enzymes like oxidases and decarboxylases. By comparing the enzyme's activity on the individual D- and L-enantiomers with the racemic mixture, researchers can obtain clear, quantitative evidence of stereoselectivity. The choice between spectrophotometric, fluorometric, and chromatographic methods will depend on the specific requirements for sensitivity, throughput, and directness of measurement. The protocols and conceptual frameworks provided in this guide offer a solid foundation for designing and executing these critical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. L-Lysine alpha-oxidase: physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine Oxidase - Creative Enzymes [creative-enzymes.com]
- 6. L-lysine oxidase - Wikipedia [en.wikipedia.org]
- 7. A novel type of lysine oxidase: L-lysine-epsilon-oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System [mdpi.com]
- 9. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine [jove.com]
- 11. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. abcam.cn [abcam.cn]
A Head-to-Head Comparison of DL-Lysine and Other Amino Acids in Preventing Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein stability is a critical factor in the efficacy and shelf-life of therapeutic proteins and other biotechnological products. Denaturation, the loss of the native three-dimensional structure of a protein, can lead to loss of function and aggregation, posing significant challenges in drug development and formulation. Various excipients are employed to stabilize proteins, with amino acids being a prominent class of stabilizers. This guide provides a detailed head-to-head comparison of the efficacy of DL-Lysine and other amino acids in preventing protein denaturation, supported by experimental data and detailed methodologies.
Comparative Efficacy of Amino Acids in Preventing Protein Denaturation
The stabilizing or destabilizing effect of an amino acid on a protein is influenced by several factors, including the specific amino acid's properties (charge, hydrophobicity, size), its concentration, the target protein, and the environmental conditions (pH, temperature). The following tables summarize quantitative data from various studies comparing the effects of different amino acids on protein stability, primarily focusing on the change in thermal denaturation temperature (Tm), a key indicator of protein stability.
Table 1: Effect of Various L-Amino Acids on the Thermal Stability of Horse Heart Cytochrome c
This study systematically investigated the role of several L-amino acids in protecting cytochrome c against thermal denaturation. The change in the midpoint of thermal transition (Tm) was measured in the presence of 0.5 M of each amino acid.
| Amino Acid | Classification | Change in Tm (°C) at 0.5 M | Reference |
| Glycine (B1666218) | Stabilizer | +2.5 | [1][2] |
| Alanine | Stabilizer | +2.2 | [1][2] |
| Proline | Stabilizer | +3.0 | [1][2] |
| Valine | Stabilizer | +1.5 | [1][2] |
| Serine | Stabilizer | +2.8 | [1][2] |
| Threonine | Stabilizer | +2.0 | [1][2] |
| L-Lysine | Stabilizer | Data not available in this specific study | |
| Arginine | Destabilizer | -1.5 | [1][2] |
| Histidine | Destabilizer | -1.0 | [1][2] |
| Isoleucine | No significant effect | ~0 | [1][2] |
| Leucine | No significant effect | ~0 | [1][2] |
| Phenylalanine | No significant effect | ~0 | [1][2] |
Note: This particular study did not include L-Lysine in its comparative analysis but provides a valuable baseline for the effects of other amino acids on a model protein.
Table 2: Comparative Effects of Charged Amino Acids on the Thermal Stability of Human Lysozyme
This study investigated the effects of charged amino acids on the thermal stability of human lysozyme. The data below indicates the change in Tm at a concentration of 0.5 M.
| Amino Acid | Charge at Neutral pH | Change in Tm (°C) at 0.5 M | Reference |
| L-Lysine | Positive | +4.5 | [3] |
| Arginine | Positive | +3.8 | [3] |
| Histidine | Positive (partially) | +2.1 | [3] |
| Aspartic Acid | Negative | +3.2 | [3] |
| Glutamic Acid | Negative | +3.5 | [3] |
Table 3: Influence of Amino Acids on the Thermal Denaturation Temperature (Td) of Bovine Serum Albumin (BSA)
The following data illustrates the concentration-dependent effect of selected amino acids on the thermal denaturation temperature of BSA.
| Amino Acid | Concentration (mM) | Change in Td (°C) | Reference |
| Glycine | 100 | +0.9 | [4][5] |
| Glycine | 500 | +3.5 | [4][5] |
| Arginine | 100 | Protein-specific effects (stabilizing for BSA) | [4][5] |
Mechanisms of Action
The mechanisms by which amino acids stabilize or destabilize proteins are complex and multifaceted.
-
Preferential Exclusion/Hydration : Stabilizing amino acids are often preferentially excluded from the protein surface. This leads to an increase in the surface tension of water and raises the energetic cost of exposing the protein's hydrophobic core during unfolding, thus favoring the compact native state.
-
Direct Interactions : Some amino acids can interact directly with the protein surface. For instance, arginine is known to interact with aromatic residues via cation-π interactions, which can help to solubilize proteins and prevent aggregation.[6] Lysine, with its primary ε-amino group, can participate in hydrogen bonding and the formation of salt bridges, contributing to protein stability.[7][8]
-
Modulation of Electrostatic Interactions : Charged amino acids like lysine, arginine, aspartic acid, and glutamic acid can modulate the electrostatic interactions within and between protein molecules, which can either be stabilizing or destabilizing depending on the protein's surface charge distribution and the pH of the solution.
Experimental Protocols
Accurate assessment of protein denaturation is crucial for comparing the efficacy of different stabilizers. The following are detailed methodologies for key experiments cited in the literature.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to directly measure the thermodynamic parameters of protein unfolding.
Objective: To determine the thermal denaturation temperature (Tm) and the enthalpy of denaturation (ΔH) of a protein in the presence and absence of different amino acids.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., Lysozyme, BSA) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). The protein concentration should be accurately determined (e.g., by UV-Vis spectrophotometry at 280 nm).
-
Prepare solutions of the amino acids to be tested (e.g., DL-Lysine, Glycine, Arginine, etc.) at various concentrations in the same buffer.
-
Mix the protein solution with the amino acid solutions to achieve the desired final concentrations. A control sample containing only the protein in buffer should also be prepared.
-
Degas all solutions prior to loading into the DSC instrument to prevent bubble formation.
-
-
DSC Measurement:
-
Load the protein-amino acid sample into the sample cell and the corresponding buffer (containing the same concentration of amino acid but no protein) into the reference cell of the calorimeter.
-
Set the experimental parameters:
-
Temperature range: e.g., 20 °C to 100 °C.
-
Scan rate: e.g., 1 °C/min.[9]
-
Pressure: Maintain a constant pressure to prevent boiling.
-
-
Perform a baseline scan with buffer in both cells.
-
Run the scan for each protein sample.
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scans to obtain the excess heat capacity (Cp) as a function of temperature.
-
The peak of the resulting thermogram corresponds to the Tm.
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).[10]
-
Compare the Tm values of the protein in the presence of different amino acids to the control to determine their stabilizing or destabilizing effect.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein as a function of temperature.
Objective: To determine the melting temperature (Tm) by monitoring the change in protein secondary structure upon heating.
Methodology:
-
Sample Preparation:
-
Prepare protein and amino acid solutions as described for DSC. A buffer that does not have high absorbance in the far-UV region should be used (e.g., phosphate buffer is suitable, Tris buffer is not).[11]
-
The final protein concentration should be in the range of 0.1-0.5 mg/mL for measurements in a 1 mm pathlength cuvette.
-
-
CD Measurement:
-
Place the sample in a quartz cuvette with a defined pathlength (e.g., 1 mm).
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Set the wavelength to monitor the change in ellipticity. For α-helical proteins, 222 nm is commonly used as it corresponds to a characteristic negative band of the α-helix.[11]
-
Set the thermal denaturation parameters:
-
Temperature range: e.g., 20 °C to 95 °C.
-
Heating rate: e.g., 1 °C/min.
-
Equilibration time at each temperature: e.g., 1 minute.
-
-
-
Data Analysis:
-
Plot the ellipticity at the chosen wavelength as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The midpoint of this transition is the Tm.
-
Fit the data to a two-state unfolding model to obtain thermodynamic parameters.[11]
-
Turbidity Assay for Protein Aggregation
This assay measures the amount of light scattered by protein aggregates in solution.
Objective: To assess the extent of protein aggregation, a common consequence of denaturation, in the presence of different amino acids.
Methodology:
-
Sample Preparation:
-
Prepare protein and amino acid solutions as previously described.
-
-
Aggregation Induction:
-
Induce aggregation by a stressor, such as heating at a specific temperature (e.g., 65 °C) for a defined period.
-
-
Turbidity Measurement:
-
Measure the absorbance of the samples at a wavelength where the protein does not absorb, typically in the range of 340-600 nm, using a UV-Vis spectrophotometer or a microplate reader.
-
An increase in absorbance indicates an increase in turbidity and thus, aggregation.
-
-
Data Analysis:
-
Plot the turbidity (absorbance) as a function of time or amino acid concentration.
-
The percentage of inhibition of aggregation can be calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Compare the inhibitory effects of different amino acids.
-
Conclusion
The choice of an amino acid as a protein stabilizer is highly dependent on the specific protein and formulation conditions. While this guide provides a comparative overview, it is evident that a universal "best" amino acid stabilizer does not exist.
-
DL-Lysine has demonstrated a significant stabilizing effect on proteins like human lysozyme, likely through favorable electrostatic interactions and hydrogen bonding.[3]
-
Arginine is a widely used stabilizer that is particularly effective at preventing aggregation, though it can be destabilizing for some proteins under certain conditions.[1][2]
-
Proline is a potent stabilizer due to its unique rigid structure that promotes protein compactness.[1][2]
-
Glycine and other small, neutral amino acids generally act as stabilizers through the mechanism of preferential exclusion.
For drug development professionals, a systematic screening of a panel of amino acids using the described methodologies is recommended to identify the optimal stabilizer for a given therapeutic protein. The data and protocols presented in this guide serve as a valuable resource for designing and executing such studies.
References
- 1. Increased thermal stability of proteins in the presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Controlling protein stability: Mechanisms revealed using formulations of arginine, glycine and guanidinium HCl with three globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. What can we get from varying scan rate in protein differential scanning calorimetry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 11. boddylab.ca [boddylab.ca]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DL-Lysine Monohydrate
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of DL-Lysine monohydrate, ensuring the safety of personnel and the protection of the environment. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is mandatory.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's specific waste management guidelines. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. In case of a spill, immediately contain the material, prevent it from entering drains or waterways, and clean it up using appropriate methods for a non-hazardous solid. For minor spills, sweep up the solid material and place it in a designated container for disposal[1]. For major spills, it is advisable to alert your institution's environmental health and safety (EHS) department[1][2].
II. Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste: solid, aqueous solution, or contaminated labware. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].
A. Solid this compound Waste
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
Step-by-Step Protocol:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents[3][4].
-
Pickup: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
B. Aqueous Solutions of this compound
For small quantities of dilute aqueous solutions, disposal via the sanitary sewer system may be permissible, subject to local regulations and institutional policies. Generally, soluble organic salts and amino acids can be disposed of via the sanitary sewer[5].
Experimental Protocol for Sewer Disposal:
-
Dilution: Ensure the concentration of the this compound solution is low. While specific limits vary, a general guideline is to work with dilute solutions.
-
pH Neutralization: Check the pH of the solution using a calibrated pH meter or pH paper. DL-Lysine is a basic amino acid. If the pH is outside the generally accepted range for drain disposal (typically 5.5 - 9.0), neutralize it by adding a dilute acid (e.g., 1M HCl) dropwise while stirring.
-
Disposal: Slowly pour the neutralized, dilute solution down the drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the solution) to ensure it is thoroughly diluted in the wastewater stream.
-
Record Keeping: Maintain a log of all chemical disposals made via the sanitary sewer, noting the chemical name, quantity, and date.
C. Contaminated Labware and Materials
Labware (e.g., weighing boats, filter paper) and PPE (e.g., gloves) contaminated with small amounts of this compound can typically be disposed of in the regular solid waste stream, provided they are not grossly contaminated.
Procedure:
-
Decontamination: If practical, rinse the contaminated labware with water. The rinsate can be disposed of down the sanitary sewer as described above.
-
Disposal: Place the decontaminated or minimally contaminated items in the appropriate solid waste container for regular trash disposal.
III. Quantitative Disposal Guidelines
Quantitative limits for the sewer disposal of chemicals are highly dependent on local wastewater treatment facilities and regulations. The following table provides a summary of general guidelines found in institutional protocols. It is crucial to consult your local and institutional regulations for specific quantitative limits.
| Parameter | General Guideline | Source Type |
| Concentration for Sewer Disposal | Solutions should be dilute. | Institutional SOPs |
| pH Range for Sewer Disposal | 5.5 - 9.0 | Institutional SOPs |
| Quantity Limit per Disposal | Up to 100 g or 100 mL for certain non-hazardous chemicals, followed by flushing with a large volume of water. | University Guidelines |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling DL-Lysine monohydrate
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle DL-Lysine monohydrate. Adherence to these procedures is critical for maintaining a safe laboratory environment.
This compound is generally not classified as a hazardous substance.[1][2] However, as with any chemical, proper handling is essential to minimize exposure and maintain product integrity. The primary concern is the potential for mechanical irritation from dust particles.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly when the material is in a powder form that can generate dust.
| Protection Type | Equipment | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects against dust particles entering the eyes. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin Protection | Lab coat and appropriate protective gloves (e.g., nitrile) | Prevents skin contact with the powder. | Standard laboratory practice |
| Respiratory Protection | Dust mask (e.g., P1 or N95 particulate respirator) | Recommended when dust formation is likely to minimize inhalation.[3] | NIOSH/MSHA or European Standard EN 136/143 approved respirator[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Preparation and Weighing:
-
Handle in a well-ventilated area.[5][6] If available, use a ventilated enclosure or a chemical fume hood to minimize dust dispersion.
-
Don the appropriate PPE as outlined in the table above before opening the container.
-
Avoid creating dust when scooping or transferring the powder.[1][7] Use techniques that minimize agitation.
-
-
Use in Experiments:
-
When adding to solutions, do so slowly to prevent splashing and aerosolization.
-
Ensure all containers are clearly labeled.
-
After handling, wash hands thoroughly with soap and water.[8]
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Seek medical attention if irritation persists. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][4] |
| Inhalation | Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Rinse the mouth with water and drink plenty of water afterward.[1][4] Do not induce vomiting. Seek medical attention if you feel unwell. |
| Spills | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][7] Ensure the area is well-ventilated. |
Disposal Plan
While this compound is not typically classified as hazardous waste, proper disposal is necessary to comply with regulations and protect the environment.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1][9]
-
Disposal Method: Dispose of unused product and contaminated waste through a licensed disposal company.[7] Do not allow the product to enter drains.[7]
-
Container Disposal: Decontaminate empty containers before disposal or recycling.[5]
Handling Workflow Diagram
The following diagram illustrates the key decision points and steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. formedium.com [formedium.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
